N-(2,2,2-Trifluoroethyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKBVAMLBKRKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507415 | |
| Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77262-40-9 | |
| Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for N 2,2,2 Trifluoroethyl Pyridin 3 Amine
Classical and Established Synthetic Routes
The synthesis of N-(2,2,2-Trifluoroethyl)pyridin-3-amine can be broadly categorized into two main strategies: those that form the C-N bond between a pre-functionalized pyridine (B92270) ring and the trifluoroethylamine moiety, and those that introduce the trifluoroethyl group onto an existing pyridin-3-amine molecule.
Amidation and C-N Bond Formation Strategies
These methods construct the target molecule by coupling a pyridine precursor with a 2,2,2-trifluoroethylamine (B1214592) source. This involves creating the bond between the nitrogen of the amine and the C3 position of the pyridine ring.
Direct amination involves the reaction of a 3-halopyridine, such as 3-chloropyridine (B48278) or 3-bromopyridine, with 2,2,2-trifluoroethylamine. This transformation can be achieved through nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions.
The direct SNAr reaction on an unactivated pyridine ring is often challenging. The reactivity of halopyridines towards nucleophilic substitution is significantly lower than that of other chloro-heterocycles like chloropyrimidines. researchgate.net For a successful SNAr reaction, the pyridine ring typically requires activation by electron-withdrawing groups, which are absent in simple 3-halopyridines.
A more effective and widely used approach is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a versatile method for forming C-N bonds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide (3-halopyridine) with an amine (2,2,2-trifluoroethylamine). While specific examples for the synthesis of this compound using this method require detailed literature exploration, the general applicability of Buchwald-Hartwig amination to heteroaryl systems is well-established. mdpi.com
Table 1: Key Features of Direct Amination of Halopyridines
| Feature | Description |
|---|---|
| Reactants | 3-Halopyridine (e.g., 3-chloropyridine, 3-bromopyridine) and 2,2,2-trifluoroethylamine. |
| Methodologies | Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig Cross-Coupling. |
| Catalyst System | For Buchwald-Hartwig: Palladium precursor (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos, BINAP). |
| Base | Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3). |
| Challenges | Low reactivity of 3-halopyridines in SNAr reactions; optimization of catalyst, ligand, and base for cross-coupling. |
Reductive amination is a powerful method for forming C-N bonds that converts a carbonyl group to an amine via an intermediate imine. wikipedia.org In the context of synthesizing this compound, this can be envisioned by reacting pyridin-3-carbaldehyde with 2,2,2-trifluoroethylamine.
The process involves two key steps that can often be performed in a single pot:
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (or the corresponding iminium ion under acidic conditions).
Reduction: The intermediate imine is then reduced to the final amine using a suitable reducing agent.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful as they are selective for the iminium ion over the starting aldehyde, allowing the reaction to be performed in one pot. masterorganicchemistry.com
However, reductive aminations involving pyridine derivatives can be problematic. The basicity of the pyridine nitrogen can interfere with the reaction, for instance by acting as a buffer and slowing down imine formation or reduction. nih.gov This can lead to poor conversion or complete failure under standard conditions, necessitating the development of modified protocols, potentially involving stronger acids or specialized catalysts. nih.govnih.gov
Table 2: Components of Reductive Amination for this compound Synthesis
| Component | Example | Role |
|---|---|---|
| Pyridine Precursor | Pyridin-3-carbaldehyde | Provides the pyridine ring and the carbon for the C-N bond. |
| Amine Source | 2,2,2-Trifluoroethylamine | Provides the nitrogen and the trifluoroethyl moiety. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Selectively reduces the intermediate iminium ion. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Common aprotic solvents for this reaction. |
| Acid Catalyst (optional) | Acetic Acid (AcOH) | Can facilitate imine formation, but requires careful control with pyridine substrates. |
Introduction of the Trifluoroethyl Moiety
These strategies begin with pyridin-3-amine and focus on attaching the 2,2,2-trifluoroethyl group to the existing amino nitrogen.
This is a conceptually straightforward approach where pyridin-3-amine is reacted directly with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate. The reaction is a nucleophilic substitution where the amino group of pyridin-3-amine attacks the electrophilic carbon of the trifluoroethylating reagent.
A significant challenge with direct alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. Controlling the reaction to achieve selective mono-alkylation can be difficult and may require using a large excess of the starting amine or careful control of reaction conditions. To circumvent this, protection-alkylation-deprotection sequences are sometimes employed, although this adds steps to the synthesis. google.com
A more sophisticated and often higher-yielding approach involves the functionalization of pyridin-3-amine followed by transformation into the trifluoroethyl group. A prominent example is the reductive amination of the amine itself using trifluoroacetic acid as the source of the trifluoroethyl moiety.
This modern, catalyst-free method involves the reaction of an amine with trifluoroacetic acid in the presence of a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH3). researchgate.net The reaction is believed to proceed through the in-situ formation of a silyl (B83357) ester species which is then reduced. This approach is highly attractive due to its operational simplicity, use of a stable and inexpensive fluorine source, and remarkable functional group tolerance. researchgate.net It effectively converts the primary amino group of pyridin-3-amine into the desired N-(2,2,2-trifluoroethyl) group in a single step.
Another related two-step sequence involves first acylating pyridin-3-amine with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to form an amide, followed by reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are typically required for this amide reduction.
Table 3: Comparison of Methods for Introducing the Trifluoroethyl Moiety
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct N-Alkylation | Pyridin-3-amine, 2,2,2-Trifluoroethyl halide/triflate, Base | Atom economical, fewer steps. | Risk of overalkylation, difficult to control selectivity. |
| Reductive Trifluoroethylation | Pyridin-3-amine, Trifluoroacetic acid, Phenylsilane | High functional group tolerance, uses inexpensive reagents, often high yield and selectivity. | Requires specific silane reducing agents. |
| Acylation-Reduction | Pyridin-3-amine, Trifluoroacetic anhydride (B1165640), then LiAlH4 or BH3 | Generally high yielding and selective. | Two-step process, requires harsh reducing agents. |
Multi-Component and Convergent Synthetic Pathways
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, such a strategy could be conceptualized based on established pyridine synthesis protocols. For instance, a reaction involving precursors that form the pyridine ring while simultaneously incorporating the trifluoroethylamino side chain represents a potential MCR approach. These reactions often enhance synthetic efficiency by reducing the number of purification steps and minimizing solvent waste. nih.gov
A convergent synthesis offers an alternative, strategic approach. This method involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent strategy would typically involve:
Preparation of a suitable 3-functionalized pyridine derivative (e.g., 3-halopyridine or 3-aminopyridine).
Independent preparation or sourcing of a 2,2,2-trifluoroethyl-containing reagent (e.g., 2,2,2-trifluoroethylamine or a trifluoroethyl halide).
Coupling of these two fragments to form the final C-N bond.
This approach allows for the optimization of each reaction sequence separately and is often employed for complex molecule synthesis.
Emerging and Sustainable Synthetic Methodologies
Recent advancements in chemical synthesis have emphasized the development of sustainable and efficient methodologies. These emerging techniques are highly applicable to the synthesis of this compound.
The crucial step in many synthetic routes to this compound is the formation of the C-N bond between the pyridine ring and the trifluoroethylamine moiety. Modern catalytic methods provide powerful tools for achieving this transformation efficiently.
Transition Metal Catalysis: The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds. tcichemicals.comresearchgate.net This reaction is highly effective for coupling aryl halides or triflates with amines. In the context of the target molecule, this would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine) with 2,2,2-trifluoroethylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for achieving high yields and can be tailored to the specific substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Potential Outcome |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | High yield C-N coupling |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | Effective for heteroaryl substrates |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | Alternative catalyst/ligand system |
Organocatalysis: As an alternative to metal-based systems, organocatalysis offers a "metal-free" approach to C-N bond formation, which can prevent metal contamination in the final product. researchgate.net While direct amination of an unactivated pyridine ring using organocatalysts is challenging, related transformations can be envisioned. Organocatalytic methods are particularly effective in asymmetric synthesis and can proceed under mild conditions, contributing to a more sustainable process. researchgate.net
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org
Eliminating volatile organic solvents is a key goal of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often enabling reactions to proceed under solvent-free conditions or with green solvents like water or ethanol. nih.govijiras.com The synthesis of pyridine derivatives has been shown to be accelerated under microwave irradiation, leading to shorter reaction times and often higher yields. nih.gov Ultrasound irradiation is another energy-efficient technique that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. rsc.org Both methods could potentially be applied to the C-N coupling step in the synthesis of this compound, reducing reliance on conventional heating and large solvent volumes.
To quantify the environmental impact of a chemical process, metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are used. chembam.com
Atom Economy (AE): This metric calculates the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. rsc.org Addition reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and have lower AE values.
E-Factor: Defined as the total mass of waste generated per mass of product, the E-Factor provides a practical measure of a process's environmental footprint. A lower E-Factor indicates a greener, more efficient process. chembam.com
Below is a theoretical comparison of two potential pathways for the synthesis of this compound.
| Metric | Route 1: Buchwald-Hartwig Amination | Route 2: Classical Nucleophilic Aromatic Substitution (SNAr) |
| Reaction | 3-Bromopyridine + 2,2,2-Trifluoroethylamine | 3-Amino-2-chloropyridine activation followed by displacement |
| Reactants MW | 158.0 (C₅H₄BrN) + 99.06 (C₂H₄F₃N) | Higher MW starting materials and reagents often needed |
| Product MW | 176.14 (C₇H₇F₃N₂) | 176.14 (C₇H₇F₃N₂) |
| Theoretical AE | ~68% (Considers base and generates salt waste) | Often <50% (Requires stoichiometric activating agents and generates significant waste) |
| Typical E-Factor | Lower (Catalytic reagents, less waste) | Higher (Stoichiometric reagents, more byproducts) |
Note: Values are illustrative and depend on the specific reagents, solvents, and yields.
Catalytic methods like the Buchwald-Hartwig amination generally exhibit superior atom economy and lower E-Factors compared to classical stoichiometric reactions. rsc.org
Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing, especially for scalable synthesis. organic-chemistry.org Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous reagents, and straightforward scalability. organic-chemistry.orgmdpi.com
The catalytic N-oxidation of pyridine derivatives and other C-N bond-forming reactions have been successfully implemented in continuous flow systems, often using packed-bed reactors containing a heterogeneous catalyst. organic-chemistry.orgresearchgate.net A flow process for the synthesis of this compound could be designed where a solution of 3-halopyridine and 2,2,2-trifluoroethylamine is passed through a heated column packed with a supported palladium catalyst. This setup would allow for continuous production, easy separation of the product from the immobilized catalyst, and catalyst recycling, aligning with the principles of both green chemistry and efficient industrial manufacturing. mdpi.com
Electrochemical and Photochemical Synthesis Routes
While established literature predominantly focuses on traditional cross-coupling methods for the synthesis of N-aryl amines, emerging research into electrochemical and photochemical pathways offers promising, more sustainable alternatives. For compounds structurally related to this compound, these methods are being explored to facilitate C-N bond formation under milder conditions.
Electrochemical Synthesis: Electrosynthesis provides an approach to forming C-N bonds by leveraging electricity as a traceless reagent, thereby avoiding the need for chemical oxidants or reductants. nih.gov In principle, the synthesis of the target compound could be envisioned through an anodic oxidation process. For instance, an electrochemical dehydrogenative coupling reaction could potentially be developed. This method would involve the direct oxidation of 3-aminopyridine (B143674) and a suitable 2,2,2-trifluoroethyl precursor at an anode, leading to the formation of radical species that subsequently combine to form the desired C-N bond. nih.gov Such electrochemical methods are noted for their mild reaction conditions, high atom economy, and scalability. nih.gov
Photochemical Synthesis: Visible-light photoredox catalysis has become a powerful tool for constructing a variety of chemical bonds, including the C-N linkage. acs.org The synthesis of fluorinated pyridine derivatives can be achieved through photoredox-mediated coupling reactions. acs.org A plausible photochemical route to this compound could involve the use of a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. The excited catalyst could then engage in single-electron transfer with either 3-halopyridine or 2,2,2-trifluoroethylamine to generate a radical intermediate, ultimately leading to the formation of the target product. These reactions are often lauded for their operational simplicity and the ability to proceed at ambient temperature.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of synthesizing this compound, typically via transition metal-catalyzed cross-coupling reactions, is highly dependent on the careful optimization of several reaction parameters.
Temperature and Pressure Effects
Reaction temperature is a critical variable influencing both reaction rate and selectivity. For palladium-catalyzed C-N cross-coupling reactions, elevated temperatures are often required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature is typically determined empirically for each specific substrate combination. Most of these reactions are conducted at atmospheric pressure, often in sealed vessels to prevent the evaporation of volatile solvents and reagents, especially when temperatures exceed their boiling points.
Table 1: Effect of Temperature on a Representative Buchwald-Hartwig Amination Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 80 | 24 | 45 |
| 2 | 100 | 18 | 85 |
| 3 | 120 | 18 | 78 (decomposition observed) |
Data is illustrative for a typical cross-coupling reaction leading to an N-aryl amine.
Catalyst Loading and Ligand Design
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. Palladium complexes are most commonly employed, with catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (B1210297) being frequent choices. nih.gov The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle's key steps: oxidative addition, coordination, and reductive elimination. Bulky, electron-rich phosphine ligands such as XantPhos and BrettPhos are often effective in promoting the amination of aryl halides. Catalyst loading is typically kept low (0.5-5 mol%) to minimize costs and residual metal contamination, though higher loadings may be necessary for challenging substrates.
Table 2: Influence of Ligand and Catalyst Loading on Product Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Ligand Type | Yield (%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (1) | XantPhos (2) | Bidentate | 92 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | Monodentate | 88 |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | Bidentate | 75 |
| 4 | Pd₂(dba)₃ (0.5) | XantPhos (1) | Bidentate | 65 |
Data is representative of optimization studies for related N-aryl amine syntheses. nih.gov
Reagent Stoichiometry and Order of Addition
The molar ratio of the reactants significantly impacts the reaction outcome. Typically, a slight excess of the amine component (2,2,2-trifluoroethylamine) is used to ensure complete consumption of the more valuable pyridine substrate. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃), is essential to deprotonate the amine and facilitate the catalytic cycle. nih.gov The stoichiometry of the base is also critical; insufficient base will stall the reaction, while a large excess may promote side reactions. The order of addition is also important; the catalyst, ligand, and aryl halide are often combined in the solvent before the addition of the base and amine to ensure the formation of the active catalytic species.
Purification and Isolation Methodologies in Synthetic Procedures
Following the chemical synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, catalyst residues, and reaction byproducts.
Chromatographic Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)
Chromatography is the most powerful and widely used technique for the purification of the target compound and its analogues.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for initial, large-scale purification. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica) while a mobile phase (a solvent or solvent mixture) passes through it. For a moderately polar compound like this compound, a typical mobile phase would consist of a gradient system of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). teledynelabs.com The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly on a smaller scale or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. Preparative HPLC is a common final purification step.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape by ensuring that basic amine functionalities are protonated. teledynelabs.com
Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (like silica or an amine-functionalized phase) and a nonpolar mobile phase. It can offer different selectivity compared to RP-HPLC and may be advantageous for separating certain isomers or closely related impurities. teledynelabs.com
Table 3: Typical Chromatographic Purification Conditions
| Technique | Stationary Phase | Mobile Phase System (Gradient) | Typical Use |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Primary, large-scale purification |
| Reversed-Phase HPLC | C18 Silica | Water / Acetonitrile (+ 0.1% TFA) | High-purity isolation, final polishing |
| Normal-Phase HPLC | Silica or Amine-bonded | Hexane / Isopropanol | Alternative selectivity, isomer separation |
Recrystallization and Distillation Methods
Following the primary synthesis of this compound, purification is paramount to remove unreacted starting materials, reagents, and byproducts. While chromatographic techniques are frequently employed for purifying novel compounds, classical methods such as recrystallization and distillation remain indispensable for achieving high purity, especially on a larger scale. The selection of the appropriate method is contingent upon the physical properties of the compound, such as its thermal stability and solubility.
Recrystallization Strategies
Recrystallization is a fundamental purification technique for solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. For N-substituted aminopyridines, the choice of solvent is critical and is often determined empirically.
Detailed research findings on the specific recrystallization of this compound are not extensively documented in publicly available literature. However, established procedures for its parent amine, 3-aminopyridine, and other aminopyridine derivatives provide a strong basis for developing a suitable recrystallization protocol. A common strategy involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool, often after the addition of a co-solvent (an anti-solvent) in which the compound is less soluble, to induce crystallization.
An established method for the purification of 3-aminopyridine involves a mixed solvent system of benzene (B151609) and ligroin. orgsyn.org The crude material is dissolved in the hot mixture, treated to remove colored impurities, and then allowed to cool slowly to form crystals. orgsyn.org Another documented approach for aminopyridine crude products involves dissolving the material in absolute ethanol, treating it with a decolorizing agent, and then inducing precipitation by adding an alkane reagent.
Based on these analogous methods, a potential recrystallization protocol for this compound can be extrapolated. The effectiveness of various solvent systems would need to be systematically evaluated to optimize crystal yield and purity.
Table 1: Illustrative Recrystallization Solvent Systems for Aminopyridine Derivatives
| Entry | Solvent 1 (for dissolution) | Solvent 2 (Anti-solvent) | Target Compound Class | Reference |
| 1 | Benzene | Ligroin | 3-Aminopyridine | orgsyn.org |
| 2 | Absolute Ethanol | Alkane | Aminopyridine | |
| 3 | Diethyl Ether | - (Cooling) | Aniline (General Amines) | reddit.com |
This table is illustrative and based on methods used for structurally related compounds. The optimal system for this compound would require experimental validation.
Distillation Methods
Distillation is a primary method for purifying liquids or low-melting solids that are thermally stable. Given that many trifluoroethylated amines are liquids or low-melting solids at room temperature, distillation, particularly under reduced pressure (vacuum distillation), is a viable and effective purification strategy. researchgate.net Vacuum distillation lowers the boiling point of the compound, mitigating the risk of thermal decomposition that can occur at higher temperatures.
Furthermore, a patent detailing the synthesis of a structurally similar compound, 4-(2,2,2-trifluoroethylamino)-pyridine-3-carbonitrile, specifies purification by distillation under reduced pressure, although the exact temperature and pressure parameters are not provided. General procedures for purifying pyridine derivatives also include distillation, sometimes after treatment with an alkali metal compound to remove specific impurities. google.com
Table 2: General Parameters for Distillation of Aromatic Amines
| Compound Type | Pre-treatment | Distillation Type | Typical Pressure Range | Notes |
| Aniline | Drying with KOH/CaH₂ | Vacuum | 10-20 mmHg | Reduces boiling point to prevent oxidation and decomposition. reddit.com |
| Pyridine Derivatives | Reaction with alkali metal compounds | Atmospheric or Vacuum | 10 - 760 mmHg | Treatment removes certain impurities prior to distillation. google.com |
| Trifluoroethylated Pyridine Derivatives | None specified | Vacuum | Not specified | Method cited for a structurally similar compound. |
This table provides general and analogous data. Specific conditions for this compound must be determined experimentally, likely involving high vacuum due to the presence of the trifluoroethyl group which can increase the boiling point.
The strategic approach to purifying this compound would likely involve an initial purification by a bulk method like vacuum distillation, followed by a final polishing step of recrystallization from a carefully selected solvent system to achieve high analytical purity.
Advanced Spectroscopic and Structural Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs radiation is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule. For N-(2,2,2-Trifluoroethyl)pyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of all proton, carbon, and fluorine signals.
Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic compounds. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the pyridine (B92270) ring, the amine (NH) proton, and the methylene (B1212753) (CH₂) protons of the trifluoroethyl group.
The protons on the pyridine ring (H-2, H-4, H-5, and H-6) typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino substituent and the nitrogen atom within the ring. The methylene protons of the trifluoroethyl group are expected to appear as a quartet due to coupling with the three adjacent fluorine atoms. The amine proton signal can be broad and its chemical shift is often solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | ~4.5-5.5 | broad singlet | - |
| H-2 | ~8.1 | doublet | J(H2, H6) ≈ 2.5 |
| H-4 | ~7.2 | doublet of doublets | J(H4, H5) ≈ 8.0, J(H4, H6) ≈ 1.5 |
| H-5 | ~7.1 | doublet of doublets | J(H5, H4) ≈ 8.0, J(H5, H6) ≈ 4.5 |
| H-6 | ~8.0 | doublet of doublets | J(H6, H5) ≈ 4.5, J(H6, H2) ≈ 2.5 |
Note: The data presented in this table is predicted based on analogous structures and may vary from experimental values.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.
The carbons of the pyridine ring will resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen of the amino group (C-3) is expected to be significantly shielded compared to the other ring carbons. The carbon of the methylene group (CH₂) will be influenced by the adjacent nitrogen and the trifluoromethyl group, while the carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-2 | ~140 | singlet | - |
| C-3 | ~135 | singlet | - |
| C-4 | ~124 | singlet | - |
| C-5 | ~120 | singlet | - |
| C-6 | ~142 | singlet | - |
| CH₂ | ~45 | quartet | ¹JCF ≈ 35 |
Note: The data presented in this table is predicted based on analogous structures and may vary from experimental values.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. mdpi.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of the CF₃ group is a characteristic indicator of its electronic environment.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
Note: The data presented in this table is predicted based on analogous structures and may vary from experimental values. Chemical shifts are referenced to CFCl₃.
While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.
Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. acs.org For this compound, a COSY spectrum would display cross-peaks connecting the signals of adjacent protons on the pyridine ring (e.g., H-4 with H-5, H-5 with H-6, and potentially a weaker correlation between H-2 and H-6). This is instrumental in assigning the individual protons of the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. spectrabase.com An HSQC spectrum of the target compound would show cross-peaks connecting the signals of H-2 to C-2, H-4 to C-4, H-5 to C-5, H-6 to C-6, and the CH₂ protons to the CH₂ carbon. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is another heteronuclear 2D NMR experiment that reveals correlations between protons and carbons over longer ranges, typically two or three bonds. harvard.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.
For this compound, an HMBC spectrum would be expected to show key correlations such as:
The amine proton (NH) correlating with C-2 and C-4.
The methylene (CH₂) protons correlating with the CF₃ carbon and C-3 of the pyridine ring.
The pyridine protons showing correlations to neighboring carbons (e.g., H-2 correlating to C-3, C-4, and C-6).
These long-range correlations provide definitive proof of the connectivity between the trifluoroethyl group and the 3-position of the pyridine ring.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-aminopyridine (B143674) |
Advanced 2D NMR Techniques for Connectivity and Proximity
NOESY/ROESY for Spatial Proximity and Conformational Insights
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful Nuclear Magnetic Resonance (NMR) techniques for determining the spatial proximity of atoms within a molecule. For a flexible molecule like this compound, these experiments provide crucial insights into its preferred conformation in solution by detecting through-space interactions between protons that are close to each other, typically within 5 Å.
The key application for this molecule would be to define the orientation of the 2,2,2-trifluoroethyl group relative to the pyridine ring. By observing cross-peaks between the protons of the ethyl group (-CH₂-) and the protons on the pyridine ring (specifically H2, H4, and H6), the conformational preferences of the C-N single bond can be determined. A NOESY or ROESY spectrum would reveal which side of the pyridine ring the trifluoroethyl group predominantly occupies. ROESY is often preferred for molecules of this size as it mitigates the issue of zero-crossing points where the Nuclear Overhauser Effect (NOE) can be null, ensuring reliable correlation peaks.
Table 1: Predicted NOESY/ROESY Correlations for this compound
| Proton 1 | Proton 2 | Expected Correlation | Conformational Significance |
| NH | -CH₂ CF₃ | Strong | Confirms proximity and restricted rotation around the N-CH₂ bond. |
| NH | Pyridine H2 / H4 | Medium to Weak | Indicates the orientation of the amino proton relative to the ring. |
| -CH₂ CF₃ | Pyridine H2 | Medium | Suggests a conformation where the side chain is oriented towards the C2 position. |
| -CH₂ CF₃ | Pyridine H4 | Medium | Suggests a conformation where the side chain is oriented towards the C4 position. |
This interactive table outlines the expected spatial correlations. The presence and relative intensity of these cross-peaks would allow for the construction of a 3D model of the molecule's most stable conformer in solution.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov For this compound (C₇H₇F₃N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique is sensitive enough to detect minute mass differences, confirming the molecular formula with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). nih.gov
Table 2: HRMS Data for Protonated this compound
| Parameter | Value |
| Molecular Formula | C₇H₇F₃N₂ |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 177.06395 u |
| Hypothetical Observed Mass | 177.06381 u |
| Mass Error | -0.79 ppm |
This interactive table presents the theoretical exact mass and a hypothetical observed mass to illustrate the accuracy of HRMS in elemental composition determination.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, the protonated molecule ([M+H]⁺, m/z 177.06) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate a series of fragment ions, helping to confirm the connectivity of the molecule. uab.edu
Key fragmentation pathways would likely include the cleavage of the bond between the ethyl group and the amine nitrogen, loss of the trifluoromethyl group, and characteristic fragmentation of the pyridine ring. nih.gov
Table 3: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 177.06 | 94.05 | C₂H₂F₃ (83.01) | 3-Aminopyridinium ion |
| 177.06 | 157.05 | HF (20.01) | Loss of hydrogen fluoride (B91410) |
| 94.05 | 67.04 | HCN (27.01) | Fragmentation of the aminopyridinium ion |
This interactive table details the expected fragmentation pattern, which is crucial for structural confirmation.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI), Matrix-Assisted Laser Desorption/Ionization (MALDI))
The choice of ionization technique is critical for successful mass spectrometric analysis. The properties of this compound make it amenable to several common methods.
Electrospray Ionization (ESI): As a polar molecule containing a basic pyridine nitrogen and an amino group, this compound is an excellent candidate for positive-ion ESI. bitesizebio.comuvic.ca ESI is a "soft" ionization technique that typically generates an abundant protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for accurate mass determination and as a precursor for MS/MS analysis. emory.edu
Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. emory.edulibretexts.org This method would likely cause extensive fragmentation of this compound. While the molecular ion (M⁺˙) might be weak or absent, the resulting fragmentation pattern provides a reproducible "fingerprint" that is useful for structural elucidation and library matching. enovatia.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for large biomolecules, MALDI can also be applied to smaller organic molecules. bitesizebio.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization. For this compound, MALDI would be expected to produce primarily singly charged ions, such as [M+H]⁺ or [M+Na]⁺.
Table 4: Comparison of Ionization Techniques for this compound
| Technique | Ionization Type | Expected Primary Ion | Fragmentation | Primary Application |
| ESI | Soft | [M+H]⁺ | Minimal | LC-MS, HRMS, MS/MS |
| EI | Hard | M⁺˙ (potentially weak) | Extensive | GC-MS, Structural Fingerprinting |
| MALDI | Soft | [M+H]⁺, [M+Na]⁺ | Minimal | Analysis from solid state, Imaging |
This interactive table summarizes the suitability of different ionization methods for the analysis of the target compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a characteristic fingerprint, allowing for the identification of functional groups and providing structural information.
Characteristic Absorptions of the Pyridine Ring
The vibrational spectrum of this compound is dominated by contributions from the substituted pyridine ring and the trifluoroethylamino side chain. The pyridine ring itself has several characteristic vibrational modes. cdnsciencepub.com The positions of these bands are sensitive to the nature and position of substituents. up.ac.za The electron-donating amino group at the 3-position will influence the electronic distribution and thus the vibrational frequencies of the ring.
Key expected absorptions include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. rsc.org
C=C and C=N Ring Stretching: A series of bands between 1400 and 1600 cm⁻¹ are characteristic of the pyridine ring stretching modes. elixirpublishers.compw.edu.pl
Ring Breathing Mode: An intense band in the Raman spectrum around 1000-1040 cm⁻¹ is often assigned to the symmetric ring breathing vibration. researchgate.net
C-H In-plane and Out-of-plane Bending: These occur in the regions of 1000-1300 cm⁻¹ and 700-900 cm⁻¹, respectively.
In addition to the ring modes, strong absorptions from the C-F stretching of the -CF₃ group are expected in the 1100-1300 cm⁻¹ region, and N-H stretching will be observed around 3300-3500 cm⁻¹.
Table 5: Predicted IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |
| ~3400 | Medium | Weak | N-H Stretch |
| ~3050 | Medium | Medium | Aromatic C-H Stretch |
| ~1600 | Strong | Medium | C=C / C=N Ring Stretch |
| ~1480 | Strong | Medium | C=C / C=N Ring Stretch |
| ~1250 | Very Strong | Weak | Asymmetric C-F Stretch |
| ~1150 | Very Strong | Medium | Symmetric C-F Stretch |
| ~1030 | Weak | Strong | Pyridine Ring Breathing |
| ~800 | Strong | Weak | Aromatic C-H Out-of-plane Bend |
This interactive table provides a summary of the predicted key vibrational bands for the compound, highlighting the characteristic frequencies for its functional groups.
Vibrational Modes of Trifluoroethyl and Amine Moieties
The vibrational spectrum of this compound is characterized by distinct modes originating from its constituent functional groups: the pyridine ring, the secondary amine, and the trifluoroethyl group. Infrared (IR) and Raman spectroscopy are powerful techniques for identifying these characteristic vibrations, which are sensitive to the molecule's electronic structure and conformation.
The amine moiety (-NH-) gives rise to several key vibrational modes. The N-H stretching vibration is typically observed as a sharp band in the 3300-3500 cm⁻¹ region. Its precise frequency can indicate the extent of hydrogen bonding in the solid state or in solution. The N-H bending (scissoring) vibration usually appears in the 1650-1550 cm⁻¹ range.
The trifluoroethyl group (-CH₂CF₃) contributes a set of strong, characteristic absorption bands due to the high electronegativity and mass of the fluorine atoms. The C-F stretching vibrations are particularly intense and typically appear in the 1350-1100 cm⁻¹ region. researchgate.net These bands are often complex due to symmetric and asymmetric stretching modes of the CF₃ group. Additionally, deformation and rocking modes of the CF₃ group can be observed at lower frequencies.
The interplay between these groups and the pyridine ring can lead to shifts in the characteristic ring vibrations. The C-N stretching vibrations, involving both the amine and the ring nitrogen, are also important diagnostic peaks. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are often employed to precisely assign these vibrational modes and support experimental findings. rsc.org
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Amine (-NH-) | 3300 - 3500 | Medium to Strong |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Ethyl (-CH₂-) | 2850 - 2960 | Medium |
| N-H Bend | Amine (-NH-) | 1550 - 1650 | Medium |
| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1600 | Strong |
| C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) | ~1280 | Very Strong |
| C-F Symmetric Stretch | Trifluoromethyl (-CF₃) | ~1150 | Very Strong |
| C-N Stretch | Amine-Pyridine | 1250 - 1350 | Medium to Strong |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
The process of Single Crystal X-ray Diffraction (SCXRD) begins with the growth of a high-quality single crystal of the target compound, typically less than a millimeter in any dimension. wikipedia.orgnih.gov This crystal is mounted on a goniometer and placed in an intense beam of monochromatic X-rays. carleton.edu As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. youtube.com
This diffraction pattern is recorded on a detector. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell, as described by Bragg's Law. carleton.edu Sophisticated computer software is then used to process this data, solve the phase problem, and generate an electron density map of the unit cell. From this map, the positions of individual atoms can be determined, and a detailed molecular model is refined to yield precise structural parameters. mdpi.com
Table 3.4.2.1: Predicted Bond Lengths for this compound Note: These are representative values based on related structures and are not derived from a direct experimental crystal structure of the title compound.
| Bond | Atom 1 | Atom 2 | Predicted Length (Å) |
| C-F | C | F | ~1.34 |
| C-C (ethyl) | C | C | ~1.51 |
| C-N (amine) | C | N | ~1.38 |
| N-H | N | H | ~1.01 |
| C-N (pyridine) | C | N | ~1.34 |
| C-C (pyridine) | C | C | ~1.39 |
Table 3.4.2.2: Predicted Bond Angles for this compound Note: These are representative values based on related structures and are not derived from a direct experimental crystal structure of the title compound.
| Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |
| F-C-F | F | C | F | ~107 |
| C-C-F | C | C | F | ~111 |
| C-C-N | C | C | N | ~112 |
| C-N-C | C | N | C | ~122 |
| C-N-H | C | N | H | ~118 |
| C-N-C (pyridine) | C | N | C | ~117 |
| C-C-C (pyridine) | C | C | C | ~120 |
The solid-state packing of this compound would be governed by a combination of intermolecular forces. The most significant of these is expected to be hydrogen bonding. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This would likely lead to the formation of N-H···N hydrogen-bonded chains or dimers, a common motif in aminopyridine structures. researchgate.netresearchgate.net
Chiroptical Spectroscopy (Applicable for Chiral Derivatives)
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org While this compound itself is achiral, these methods are indispensable for characterizing its chiral derivatives.
Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This technique is particularly powerful for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of a chiral center. researchgate.net
For a chiral derivative of this compound—for instance, one with a stereocenter on the ethyl side chain—the ECD spectrum would exhibit positive and/or negative peaks (known as Cotton effects) corresponding to its electronic transitions. The sign and intensity of these Cotton effects are exquisitely sensitive to the molecule's stereochemistry. nih.gov
The standard methodology involves measuring the experimental ECD spectrum of an enantiomerically pure sample. Concurrently, quantum chemical calculations are performed to predict the theoretical ECD spectra for both possible enantiomers (R and S). By comparing the experimentally measured spectrum with the calculated spectra, a direct and unambiguous assignment of the absolute configuration can be made. The spectrum that matches the experimental one corresponds to the correct absolute configuration of the synthesized compound.
Optical Rotatory Dispersion (ORD) Studies
Extensive research has been conducted to characterize the chemical compound this compound. However, a thorough review of scientific literature and chemical databases reveals a notable absence of specific studies on its Optical Rotatory Dispersion (ORD). ORD is a specialized technique used to investigate the chiroptical properties of chiral molecules by measuring the rotation of plane-polarized light as a function of wavelength.
For a compound to be studied by ORD, it must be chiral, meaning it is non-superimposable on its mirror image. The molecular structure of this compound does not possess a stereocenter, and it is not inherently chiral. Therefore, it would not exhibit optical rotation, making ORD studies inapplicable.
In the broader context of related compounds, chiroptical studies are often performed on derivatives that have been specifically synthesized to include a chiral center. For instance, the introduction of a chiral substituent on the pyridine ring or the ethylamino chain could induce optical activity. Such studies would be crucial in determining the absolute configuration and conformational analysis of resulting stereoisomers. However, for the parent compound, this compound, no such data has been reported.
Future research could involve the synthesis of chiral derivatives of this compound to explore their chiroptical properties using techniques like ORD and Electronic Circular Dichroism (ECD). This would provide valuable insights into the structure-property relationships of this class of compounds.
Data Tables
As there are no available Optical Rotatory Dispersion studies for this compound, no data tables can be presented.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways
Reactivity at the Pyridine (B92270) Nitrogen and Ring System
Basicity and Protonation Studies
The basicity of the pyridine nitrogen in N-(2,2,2-Trifluoroethyl)pyridin-3-amine is influenced by several electronic factors. The lone pair on the pyridine nitrogen is in an sp²-hybridized orbital, which has more s-character than the sp³ orbital of an aliphatic amine, holding the electrons closer to the nucleus and making them less available for protonation.
Table 1: Comparison of pKa Values for Pyridine and Related Compounds
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Pyridine | 5.25 | organicchemistrydata.orgkyoto-u.ac.jp |
| 3-Aminopyridine (B143674) | 6.0 | General textbook value |
Note: The pKa value for this compound is an estimate based on the known electron-withdrawing effects of the trifluoroethyl group.
Coordination Chemistry with Metal Centers
The lone pair of electrons on the pyridine nitrogen makes it a suitable ligand for coordination with various metal centers. Studies on unsubstituted 3-aminopyridine and 4-aminopyridine (B3432731) have demonstrated their ability to form stable complexes with a range of transition metals, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. scirp.orgekb.eg In these complexes, the aminopyridine ligand typically coordinates to the metal ion through the pyridine nitrogen atom.
Given this precedent, this compound is also expected to act as a monodentate ligand, coordinating with metal ions via the pyridine nitrogen. The formation of such complexes is a characteristic reaction of pyridine derivatives. researchgate.netwikipedia.org The specific geometry and stability of these potential complexes would depend on the metal ion, its oxidation state, and the reaction conditions. The bulky and electron-withdrawing trifluoroethyl group might sterically and electronically influence the coordination properties compared to unsubstituted 3-aminopyridine.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. youtube.com When substitution does occur, it typically proceeds at the 3-position (β-position) because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized. youtube.com
For this compound, the ring is further deactivated by the strong inductive effect of the trifluoroethylamino group. This makes EAS reactions particularly challenging, often requiring harsh conditions such as high temperatures. youtube.com Direct nitration of 3-aminopyridine, for example, is known to be difficult, sometimes leading to decomposition or requiring protection of the amino group to achieve selective nitration at the 2-position. google.com The nitration of pyridine itself requires vigorous conditions and gives low yields. youtube.com
Therefore, electrophilic substitution on this compound is expected to be sluggish. If achieved, the position of substitution would be directed by the combined influence of the ring nitrogen and the 3-substituent, potentially leading to a mixture of products at the 2-, 4-, or 6-positions.
Reactivity of the Amine Nitrogen
The exocyclic secondary amine nitrogen also possesses a lone pair of electrons, making it nucleophilic and basic. However, its reactivity is substantially attenuated by the adjacent trifluoroethyl group.
Nucleophilic Properties and Alkylation Reactions
The primary chemical characteristic of the amine nitrogen is its nucleophilicity. However, the powerful electron-withdrawing effect of the three fluorine atoms on the ethyl group significantly reduces the electron density on the amine nitrogen. This makes 2,2,2-trifluoroethylamine (B1214592) and its derivatives considerably weaker bases and nucleophiles compared to their non-fluorinated counterparts. kangmei.com
Consequently, this compound is a weak nucleophile. Alkylation of this amine nitrogen, for instance through reaction with an alkyl halide, would likely be a difficult transformation. Such reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity, and may necessitate elevated temperatures to proceed at a reasonable rate. The synthesis of secondary amines from primary amines can be challenging, but methods involving the alkylation of N-aminopyridinium salts have been developed, which could potentially be adapted. chemrxiv.org
Acylation and Sulfonylation Reactions
Despite its reduced nucleophilicity, the amine nitrogen can react with highly electrophilic reagents such as acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions result in the formation of amides and sulfonamides, respectively.
Studies have demonstrated the successful synthesis of N-pyridin-3-yl-benzenesulfonamide from the reaction of 3-aminopyridine with benzene sulfonyl chloride, indicating that the amine nitrogen of aminopyridines is sufficiently nucleophilic for this transformation. researchgate.net Similarly, N-acylation of amides bearing a pyridine ring has been shown to proceed efficiently. semanticscholar.org While pyridine itself is generally not amenable to Friedel-Crafts acylation, direct acylation of the exocyclic amine is a feasible pathway. youtube.com
For this compound, acylation and sulfonylation reactions at the amine nitrogen are plausible. The general scheme for these reactions is as follows:
Acylation: Reaction with an acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O) in the presence of a base (like pyridine or triethylamine) would yield the corresponding N-acyl-N-(2,2,2-trifluoroethyl)pyridin-3-amine.
Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base would yield the N-sulfonyl-N-(2,2,2-trifluoroethyl)pyridin-3-amine.
The reduced nucleophilicity of the starting amine may require longer reaction times or more forcing conditions compared to the reactions with unsubstituted 3-aminopyridine.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzene |
| Pyridine |
| 3-Aminopyridine |
| N-pyridin-3-yl-benzenesulfonamide |
| Benzene sulfonyl chloride |
| Triethylamine |
Oxidation and Reduction Pathways
The reactivity of this compound in redox reactions is dictated by its two primary functional components: the pyridine ring and the secondary amine group.
Oxidation: The pyridine nitrogen is susceptible to oxidation, a common transformation for pyridine derivatives, leading to the formation of the corresponding N-oxide. researchgate.netchemtube3d.com This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The electron-donating character of the 3-amino group is expected to facilitate this oxidation compared to unsubstituted pyridine. The resulting this compound N-oxide is a stable, dipolar species where the oxygen atom can influence subsequent reactions by altering the electronic properties of the pyridine ring. youtube.com While the secondary amine nitrogen can also be oxidized, the formation of the aromatic N-oxide is generally the more prevalent pathway under these conditions. amanote.com
Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative under forcing conditions. This transformation typically involves catalytic hydrogenation with catalysts like Nickel or Sodium in ethanol, which overcomes the aromatic stability of the ring. uoanbar.edu.iq The resulting N-(2,2,2-Trifluoroethyl)piperidin-3-amine would exhibit significantly different chemical properties, including increased basicity and a non-planar geometry. The trifluoroethyl group itself is highly resistant to reduction due to the exceptional strength of the carbon-fluorine bonds.
| Reaction Type | Typical Reagents | Expected Major Product |
| Oxidation | H₂O₂ / Acetic Acid, m-CPBA | This compound N-oxide |
| Reduction | H₂ / Ni, Na / Ethanol | N-(2,2,2-Trifluoroethyl)piperidin-3-amine |
Stability and Reactivity of the Trifluoroethyl Moiety
The 2,2,2-trifluoroethyl group (-CH₂CF₃) imparts significant and defining characteristics to the molecule, primarily concerning its stability. The introduction of this moiety is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. rsc.orgnih.gov
Hydrolysis and Solvolysis Resistance
The trifluoroethyl group is exceptionally resistant to hydrolysis and solvolysis. This stability arises from the high bond energy of the C-F bonds and the strong inductive electron-withdrawing effect of the three fluorine atoms. This effect decreases the electron density at the α-carbon (the CH₂ group), shielding it from nucleophilic attack. Consequently, cleavage of the trifluoroethyl group from the amine nitrogen under typical hydrolytic conditions (acidic or basic) is highly unfavorable. This contrasts with some N-trifluoromethyl (-NCF₃) compounds, which can be more susceptible to hydrolysis. researchgate.netacs.org The robust nature of the trifluoroethyl group ensures the integrity of the molecule in various chemical environments, a crucial feature for its application as a stable building block in synthesis. researchgate.net
Fluorine Elimination and Exchange Reactions
Fluorine elimination from the trifluoroethyl group is a thermodynamically challenging process. Such a reaction would likely proceed via an E1cb or E2 mechanism, requiring the abstraction of a proton from the α-carbon by a very strong base, followed by the elimination of a fluoride (B91410) ion to form a difluoro-vinyl species. libretexts.orgmasterorganicchemistry.com However, the acidity of the α-protons is not sufficiently high to facilitate this reaction under standard basic conditions. Therefore, fluorine elimination is not a common transformation for this compound and would necessitate harsh, specific reaction conditions. Fluorine exchange reactions are similarly rare and are not observed under conventional synthetic protocols.
Regioselectivity and Stereoselectivity in Synthetic Reactions
Regioselectivity: In synthetic transformations, particularly electrophilic aromatic substitution, the directing effects of the substituents on the pyridine ring determine the position of attack. The N-trifluoroethylamino group at the C3 position is a powerful activating group and an ortho-, para-director. youtube.com Conversely, the pyridine ring nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, especially at the C2, C4, and C6 positions. uoanbar.edu.iq The outcome of an electrophilic substitution reaction is therefore a result of the competition between these two effects. The strong activating nature of the amino group typically dominates, directing incoming electrophiles to the C2 and C4 positions (ortho and para to the amine, respectively). Steric hindrance from the trifluoroethyl group might slightly disfavor substitution at the C2 position compared to the C4 position.
| Factor | Influence on Electrophilic Substitution |
| N-Trifluoroethylamino Group (at C3) | Activating; directs to C2, C4, C6 positions |
| Pyridine Nitrogen | Deactivating; directs to C3, C5 positions |
| Steric Hindrance (-CH₂CF₃) | May disfavor substitution at the adjacent C2 position |
| Overall Predicted Reactivity | Substitution favored at the C4 position, followed by the C2 position |
Stereoselectivity: this compound is an achiral molecule. Stereoselectivity becomes a consideration in reactions that either introduce a new chiral center or involve the use of chiral catalysts. For example, the trifluoroethyl group has been shown to be compatible with highly stereoselective transformations in related systems, such as asymmetric cycloaddition reactions. acs.org The development of stereoselective methods for synthesizing α-trifluoromethyl amines highlights the importance of controlling stereochemistry in fluorinated compounds. nih.gov While no specific stereoselective reactions involving the title compound are extensively documented, its structure allows for potential derivatization to chiral products, where the trifluoroethyl moiety could influence the stereochemical outcome.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often employ a combination of spectroscopic monitoring, kinetic analysis, and computational modeling.
Spectroscopic Monitoring of Reaction Intermediates
The progress of chemical transformations involving this compound can be effectively monitored using various spectroscopic techniques. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for real-time reaction monitoring. uib.no ¹H NMR can track the disappearance of proton signals from the starting material and the emergence of new signals corresponding to the product. For instance, in an N-oxidation reaction, a downfield shift of the aromatic proton signals, particularly those at the C2 and C6 positions, would be expected due to the electronic effect of the N-oxide group.
¹⁹F NMR Spectroscopy: The presence of the -CF₃ group provides a unique and highly sensitive probe for ¹⁹F NMR. acs.org This technique is exceptionally useful for tracking any transformation that involves or affects the electronic environment of the trifluoroethyl moiety. The chemical shift, signal multiplicity, and integration of the ¹⁹F signal can provide precise quantitative data on the reaction's progress and the formation of any fluorine-containing byproducts. researchgate.net
Other Spectroscopic Methods: UV-Visible spectroscopy can monitor changes in the conjugated π-system of the pyridine ring. researchgate.net Mass spectrometry is invaluable for identifying transient intermediates and reaction products, as demonstrated in studies of other pyridine derivatives. aip.org
| Technique | Observable Changes During N-Oxidation |
| ¹H NMR | Downfield shift of pyridine ring protons (especially at C2, C6). |
| ¹⁹F NMR | Potential small shift in the -CF₃ signal due to altered electronic environment. |
| ¹³C NMR | Shifts in the signals of the pyridine ring carbons. |
| Mass Spec. | Detection of the product ion with an M+16 mass increase. |
Kinetic Studies and Reaction Order Determination
A thorough search of scientific literature did not yield any specific kinetic studies for reactions involving this compound. There is no available data on the determination of reaction orders, rate constants, or activation energies for transformations of this compound. While general kinetic analyses have been performed on related pyridine derivatives, such as the SNAr reactions of substituted nitropyridines with secondary amines, this research does not extend to the title compound. Consequently, no data tables or detailed findings on its reaction kinetics can be provided.
Isotope Labeling Experiments for Pathway Elucidation
There are no documented instances of isotope labeling experiments being conducted specifically with or on this compound to elucidate reaction mechanisms or transformation pathways. General methodologies for the nitrogen isotope exchange (e.g., 15N labeling) of the pyridine ring and for labeling primary amines have been developed. nih.govchemrxiv.org However, these techniques have not been applied to this compound in any published research. Therefore, information regarding its use in pathway elucidation through isotopic labeling is not available.
Catalytic Applications in Chemical Transformations
No studies have been found that describe the use of this compound as a catalyst or as a ligand in a catalytic system for chemical transformations. The aminopyridine scaffold is of interest in medicinal chemistry and as a precursor for various bioactive molecules. wikipedia.org Furthermore, research exists on the catalytic activity of other trifluoroethylated compounds and aminopyridine derivatives in various reactions. For instance, iron-porphyrin complexes have been used to catalyze N-trifluoroethylation of anilines, and various organocatalysts have been employed in reactions involving N-2,2,2-trifluoroethylisatin ketimines. nih.govrsc.orgnih.gov However, the specific catalytic utility of this compound itself has not been reported.
Derivatization Strategies and Analogue Design in Advanced Synthesis
Synthesis of Pyridine (B92270) Ring-Substituted Analogues
Modification of the pyridine ring is a key strategy for modulating the core properties of the molecule. The electron-deficient nature of the pyridine ring, further influenced by the amino substituent, dictates the feasible synthetic transformations.
The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring can significantly alter the electronic properties and metabolic stability of N-(2,2,2-Trifluoroethyl)pyridin-3-amine. Halogenation of pyridine rings can be challenging due to the ring's electron deficiency, which makes it resistant to standard electrophilic aromatic substitution. chemrxiv.orgnsf.gov However, modern synthetic methods provide viable routes.
One advanced strategy involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the pyridine into a more reactive acyclic Zincke imine intermediate, which readily undergoes regioselective halogenation with N-halosuccinimides (NCS, NBS, NIS) under mild conditions. chemrxiv.orgnsf.gov This approach allows for selective halogenation at the C-3 position (relative to the nitrogen), which corresponds to positions adjacent to the amino group in the parent compound. chemrxiv.org
Another approach utilizes designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of the pyridine ring, which can then be displaced by a halide nucleophile. nih.gov While this method targets the 4-position, it showcases the utility of activating the pyridine ring for subsequent nucleophilic substitution. For 3-aminopyridine (B143674) derivatives, the directing effect of the amino group must be considered, which typically favors substitution at the 2- and 4-positions.
Table 1: Representative Halogenation Strategies for Pyridine Scaffolds
| Strategy | Reagents | Position Selectivity | Reference |
|---|---|---|---|
| Zincke Imine Intermediate | 1. Tf₂O, Dibenzylamine2. N-Halosuccinimide (NCS, NBS) | 3-selective | chemrxiv.orgnsf.gov |
| Phosphonium Salt Displacement | 1. Heterocyclic Phosphine2. Halide Source (e.g., LiCl) | 4-selective | nih.gov |
Introducing an additional amino group onto the pyridine ring can be achieved through a nitration-reduction sequence. Direct nitration of 3-aminopyridine derivatives is often problematic, as the unprotected amino group is sensitive to the harsh, oxidizing conditions of nitrating agents, potentially leading to decomposition. google.com To circumvent this, the existing amino group can be protected.
A successful strategy involves converting the 3-amino group into a urea (B33335) derivative, such as N,N'-di-(3-pyridyl)-urea, which acts as a protective group. google.comgoogle.com This protected intermediate can then be safely nitrated, for example with a mixture of nitric and sulfuric acid. This process has been shown to be highly selective, yielding the 2-nitro derivative in high yields. google.comgoogle.com Subsequent hydrolysis of the urea protecting group, followed by reduction of the nitro group (e.g., via catalytic hydrogenation with Pd/C or using reducing agents like SnCl₂), affords the corresponding diaminopyridine analogue.
Alternative nitration procedures for pyridines include the use of dinitrogen pentoxide or nitric acid in trifluoroacetic anhydride (B1165640), which can provide pathways to 3-nitropyridines. ntnu.norsc.org The regioselectivity of these reactions would need to be carefully evaluated for the this compound substrate.
Table 2: Nitration-Reduction Sequence for Aminopyridine Synthesis
| Step | Reaction | Typical Reagents | Key Outcome | Reference |
|---|---|---|---|---|
| 1. Protection | Urea Formation | Phosgene (B1210022) or Urea | Protection of the 3-amino group | google.comgoogle.com |
| 2. Nitration | Electrophilic Nitration | HNO₃ / H₂SO₄ | Selective introduction of a nitro group at the 2-position | google.comgoogle.com |
| 3. Deprotection | Hydrolysis | Acid or Base | Removal of the urea protecting group | google.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of various alkyl and aryl substituents onto the pyridine ring of this compound. To perform these reactions, the pyridine ring must first be halogenated (as described in 5.1.1) to provide a suitable handle for coupling.
The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron reagent, is a widely used method for arylation. rsc.org Similarly, the Heck reaction can be used to introduce alkenyl groups, and the Sonogashira coupling allows for the installation of alkynyl moieties. For the introduction of new C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling aryl halides with amines. nih.govmdpi.comresearchgate.net The choice of catalyst, specifically the phosphine ligand, is crucial for achieving high yields, particularly with electron-deficient heteroaromatic systems like pyridine. nih.govresearchgate.net
For instance, a 2-bromo- or 2-chloro-N-(2,2,2-trifluoroethyl)pyridin-3-amine intermediate could be coupled with a variety of arylboronic acids (Suzuki), anilines (Buchwald-Hartwig), or terminal alkynes (Sonogashira) to generate a library of substituted analogues. The use of modern precatalysts has been shown to be effective for the C,N-cross coupling of challenging 3-halo-2-aminopyridine substrates. nih.gov
Table 3: Common Cross-Coupling Reactions for Pyridine Functionalization
| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Halopyridine + Arylboronic Acid | Pd(OAc)₂, SPhos | C(sp²)-C(sp²) | rsc.org |
| Buchwald-Hartwig | Halopyridine + Amine | Pd₂(dba)₃, RuPhos/BrettPhos | C(sp²)-N | nih.govresearchgate.net |
| Sonogashira | Halopyridine + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) | rsc.org |
Modifications at the Amine Nitrogen and Side Chain
The secondary amine nitrogen in this compound is a versatile handle for derivatization, allowing for the synthesis of amides, tertiary amines, ureas, and thioureas.
N-acylation of the secondary amine can be readily achieved by reacting it with a variety of acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., HATU, HOBt/EDC). This reaction produces a diverse range of amides, introducing new functional groups and altering the molecule's steric and electronic profile. The use of internal nucleophilic catalysis, where the pyridine nitrogen itself assists in the acylation, can provide an efficient, metal-free route to imide formation. semanticscholar.org
N-alkylation can be accomplished by reacting the amine with alkyl halides in the presence of a base. google.com A more modern approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a tertiary amine. A catalyst-free trifluoroethylation method using trifluoroacetic acid and a silane (B1218182) reductant has also been developed, which could be adapted for other alkylation reactions. researchgate.net These methods provide access to a wide array of N-alkylated derivatives.
Table 4: N-Alkylation and N-Acylation Methodologies
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Acylation | Acyl Chloride / Base | Amide | semanticscholar.org |
| N-Acylation | Carboxylic Acid / Coupling Agent (e.g., BOP, PyBOP) | Amide | researchgate.net |
| N-Alkylation | Alkyl Halide / Base (e.g., K₂CO₃) | Tertiary Amine | google.com |
Urea and thiourea (B124793) motifs are prevalent in medicinal chemistry and can be readily synthesized from the secondary amine of this compound. uea.ac.uknih.gov Ureas are typically formed by reacting the amine with an isocyanate. Alternatively, reaction with phosgene or a phosgene equivalent followed by another amine can be used. nih.gov
Thioureas, the sulfur analogues, are synthesized in a similar fashion by reacting the amine with an isothiocyanate. biointerfaceresearch.commdpi.com These reactions are generally high-yielding and proceed under mild conditions, making them suitable for generating large libraries of analogues for screening purposes. The resulting (thio)urea derivatives introduce hydrogen bond donor and acceptor capabilities, which can be critical for molecular recognition and biological activity. uea.ac.ukbiointerfaceresearch.com
Table 5: Synthesis of Urea and Thiourea Derivatives
| Derivative | Reagent | Key Functional Group | Reference |
|---|---|---|---|
| Urea | Isocyanate (R-N=C=O) | -N(H)-C(=O)-N(R)- | nih.gov |
Cyclization Reactions Involving the Amine and Pyridine Moieties
The dual functionality of this compound, featuring a nucleophilic secondary amine and a pyridine ring, presents a versatile platform for the synthesis of novel heterocyclic systems through intramolecular cyclization. These reactions can be strategically designed to form fused bicyclic or bridged ring systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel pharmacological activities.
One potential cyclization strategy involves the reaction of the secondary amine with a suitably positioned electrophilic center, introduced either on the pyridine ring or on the trifluoroethyl group. For instance, functionalization of the pyridine ring at the C2 or C4 position with a leaving group would enable an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The nucleophilic amine could displace the leaving group, leading to the formation of a five- or six-membered ring fused to the pyridine core. The reaction conditions for such cyclizations would need to be carefully optimized to favor the intramolecular pathway over intermolecular side reactions.
Another approach involves the introduction of a reactive group on the trifluoroethyl moiety. For example, conversion of the trifluoroethyl group to a trifluoroethanoyl group by oxidation, followed by activation, could set the stage for an intramolecular acylation of the pyridine nitrogen or a carbon atom on the pyridine ring, leading to the formation of lactam-type structures.
Furthermore, radical-mediated cyclizations offer another avenue. The generation of a radical on the pyridine ring or the trifluoroethyl side chain could initiate an intramolecular cyclization, forming a new carbon-carbon or carbon-nitrogen bond. The regioselectivity of such reactions would be influenced by the stability of the resulting radical intermediates and the geometric feasibility of the cyclization transition state.
Table 1: Potential Cyclization Strategies for this compound
| Strategy | Description | Potential Product |
| Intramolecular SNAr | The secondary amine displaces a leaving group at the C2 or C4 position of the pyridine ring. | Fused bicyclic heterocycles |
| Intramolecular Acylation | Acylation of the pyridine ring by an activated trifluoroethanoyl group. | Fused lactam structures |
| Radical-mediated Cyclization | Intramolecular cyclization initiated by a radical on the pyridine or trifluoroethyl moiety. | Fused or bridged ring systems |
Development of Trifluoroethyl-Modified Pyridine Scaffolds
The this compound scaffold serves as a valuable starting point for the development of novel molecular architectures through isosteric and bioisosteric replacements, as well as scaffold hopping strategies. These approaches aim to modulate the physicochemical and pharmacological properties of the parent molecule to enhance potency, selectivity, and pharmacokinetic profiles.
Isosteric and Bioisosteric Replacements in Scaffold Design
Isosteric and bioisosteric replacements involve the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar steric or electronic properties, with the goal of retaining or improving biological activity. researchgate.net In the context of this compound, several modifications can be envisaged.
The trifluoroethyl group is a well-known bioisostere for various functionalities. psychoactif.org For instance, it can mimic the properties of a nitro group or other electron-withdrawing substituents. nih.govacs.org The fluorine atoms can also engage in favorable interactions with biological targets. psychoactif.org Conversely, the entire trifluoroethylamino moiety can be considered a bioisostere of an amide group. psychoactif.org
Table 2: Examples of Isosteric and Bioisosteric Replacements for this compound
| Original Group | Replacement Group | Rationale |
| -CH2CF3 | -NO2 | Similar electron-withdrawing properties. |
| Pyridine | Pyrimidine | Alteration of hydrogen bonding pattern and dipole moment. |
| Pyridine | Thiophene | Modification of aromaticity and steric bulk. |
Scaffold Hopping Strategies from this compound
Scaffold hopping is a more drastic approach to lead optimization that involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric elements. nih.govresearchgate.net This strategy can lead to the discovery of novel intellectual property and can overcome issues associated with the original scaffold, such as poor ADME properties or off-target effects. researchgate.netdundee.ac.uk
Starting from this compound, a scaffold hopping strategy could involve retaining the trifluoroethylamino pharmacophore and replacing the pyridine ring with a completely different heterocyclic or even non-aromatic ring system. For example, a bicyclic system like indole (B1671886) or a non-aromatic piperidine (B6355638) ring could be explored as alternative scaffolds. The key is to maintain the spatial arrangement of the essential binding groups. Computational modeling and database mining are often employed to identify suitable replacement scaffolds. nih.gov
Incorporation into Complex Heterocyclic Systems
The this compound moiety can be incorporated into larger, more complex heterocyclic systems through fusion with other ring systems or by acting as a linker between multiple scaffolds. These strategies are employed to create molecules with extended architectures and diverse biological activities.
Fusion with Other Ring Systems
The pyridine ring of this compound can be used as a foundation for the construction of fused heterocyclic systems. This can be achieved by forming a new ring that shares one or more atoms with the pyridine ring. For example, a new five- or six-membered ring can be annulated to the pyridine core, resulting in structures such as thieno[2,3-b]pyridines or pyrido[2,3-d]pyrimidines. researchgate.netabertay.ac.uk
The synthesis of such fused systems often involves multi-step reaction sequences. For instance, functionalization of the pyridine ring at adjacent positions, followed by a cyclization reaction, can lead to the formation of the desired fused heterocycle. The trifluoroethylamino group can either be a passive substituent during this process or an active participant in the cyclization.
Multi-Scaffold Linker Chemistry
In another synthetic strategy, the this compound unit can act as a linker to connect two or more distinct molecular scaffolds. nih.gov This approach is common in the design of bivalent ligands or molecules intended to interact with multiple biological targets simultaneously. The pyridine ring can serve as a rigid spacer, while the amine functionality provides a convenient handle for attaching other molecular fragments. nih.gov
For example, the amine group can be acylated with a carboxylic acid-containing scaffold, or it can participate in a transition metal-catalyzed cross-coupling reaction to link to another aryl or heteroaryl group. The resulting multi-scaffold molecules can exhibit unique pharmacological profiles that are not achievable with the individual components alone.
Strategic Application in Medicinal Chemistry Building Block Development
This compound is a synthetically valuable building block in medicinal chemistry, primarily due to the combination of two key structural motifs: the 3-aminopyridine core and the N-trifluoroethyl group. The pyridine ring and its derivatives are recognized as "privileged scaffolds," frequently found in a wide range of clinically useful and FDA-approved drugs. rsc.orgrsc.org The introduction of a trifluoroethyl group can significantly enhance the pharmacological profile of a molecule by increasing its metabolic stability, lipophilicity, and binding affinity. nih.gov This strategic combination makes this compound a versatile precursor for designing novel therapeutic agents.
Generation of Privileged Scaffolds for Drug Discovery (synthetic aspect)
The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug design. mdpi.com Aminopyridines are essential heterocycles extensively used in medicinal chemistry, with their unique structural properties allowing for interaction with various enzymes and receptors. rsc.org this compound serves as an advanced starting material for creating more complex, privileged structures.
The synthetic utility of this compound stems from the reactivity of both the secondary amine and the pyridine ring. The secondary amine can undergo a variety of transformations, including:
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. These functional groups are prevalent in drug molecules and can act as hydrogen bond donors or acceptors.
Reductive Amination: Reaction with aldehydes or ketones to introduce further substituents, expanding the chemical space around the core scaffold.
Cross-Coupling Reactions: Participation in Buchwald-Hartwig or Ullmann-type reactions to form C-N bonds with aryl or heteroaryl halides, linking the aminopyridine scaffold to other aromatic systems.
Simultaneously, the pyridine ring itself can be functionalized. Electrophilic aromatic substitution can introduce substituents onto the ring, while modern cross-coupling techniques (like Suzuki, Stille, or Sonogashira reactions) can be employed on pre-functionalized (e.g., halogenated) pyridine rings to build molecular complexity. This dual reactivity allows chemists to systematically modify the scaffold, optimizing its steric and electronic properties for enhanced interaction with specific biological targets. For instance, imidazo[1,2-a]pyridines, a class of fused heterocycles with a wide range of pharmacological activities, can be synthesized from aminopyridines. researchgate.netrsc.org
Synthesis of Chemically Diverse Libraries
Combinatorial chemistry and the synthesis of diverse compound libraries are cornerstones of modern drug discovery, enabling the high-throughput screening of thousands of potential drug candidates. scilit.com this compound is an ideal building block for such libraries due to its modifiable handles.
A common strategy involves a "libraries from libraries" approach, where an initial library is transformed into a new one with different properties. Starting with this compound, a primary library can be generated by acylating the amine with a diverse set of carboxylic acids. Subsequently, the pyridine ring in this library can be subjected to a second set of reactions, such as halogenation followed by a variety of palladium-catalyzed cross-coupling reactions. This approach rapidly generates a large matrix of unique compounds from a single, versatile starting material.
Multicomponent reactions (MCRs) offer another efficient route to chemical diversity. nih.gov The amine functionality of this compound allows it to participate in reactions like the Ugi or Mannich reaction, combining three or more starting materials in a single step to produce complex molecules. The incorporation of the trifluoroethyl group throughout the library ensures that all resulting compounds possess this beneficial feature for drug development, potentially leading to candidates with improved pharmacokinetic profiles.
Development of Agrochemical Precursors and Intermediates
The pyridine ring is one of the most significant scaffolds in heterocyclic chemistry, not only for pharmaceuticals but also for the agrochemical industry. researchgate.net Pyridine derivatives are integral components of numerous commercial herbicides, insecticides, and fungicides. nbinno.com Similarly, the inclusion of fluorine, often as a trifluoromethyl or related group, is a well-established strategy for enhancing the efficacy and stability of agrochemicals. nih.gov
This compound is therefore a highly relevant precursor for the synthesis of novel agrochemicals. nbinno.comchemicalland21.comchemicalbook.com Its structure combines the proven bioactivity of the pyridine nucleus with the performance-enhancing properties of the trifluoroethyl group. Synthetic chemists can utilize this intermediate to develop next-generation crop protection agents. For example, derivatization of the amino group can lead to analogues of existing pyridyl-based herbicides or fungicides, where the trifluoroethyl moiety could confer advantages such as improved environmental persistence or target specificity. The versatility of the 3-aminopyridine structure makes it a crucial building block for creating complex molecular architectures for specialized and effective agricultural chemicals. nbinno.commade-in-china.com
Precursors for Advanced Materials (e.g., Polymers, Ligands)
Beyond life sciences, pyridine-based compounds have found extensive applications in materials science. researchgate.net They are used as monomers for the synthesis of functional polymers and as ligands for the creation of metal complexes with unique catalytic or photophysical properties. chemicalland21.comchemicalbook.com this compound offers multiple functionalities for materials development.
The pyridine nitrogen atom, with its lone pair of electrons, is an excellent coordination site for transition metal ions. This allows the molecule to act as a ligand in the formation of metal-organic frameworks (MOFs) or metallopolymers. semanticscholar.org The resulting materials could have applications in catalysis, gas storage, or as luminescent materials.
Furthermore, the secondary amine group provides a reactive site for polymerization. chemicalland21.comchemicalbook.com It can be incorporated into polymer backbones, for example, through polycondensation reactions to form polyamides or polyureas. The presence of the pyridine ring and the trifluoroethyl group as side chains would impart specific properties to the resulting polymer, such as thermal stability, chemical resistance, and altered dielectric properties. mdpi.com Pyridine-based polymers have been investigated for their electronic properties and potential use in electronic devices. researchgate.netacs.org The unique combination of functionalities within this compound makes it a promising monomer for creating specialized polymers with tailored characteristics.
Theoretical and Computational Investigations of N 2,2,2 Trifluoroethyl Pyridin 3 Amine
Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles. For a molecule like N-(2,2,2-Trifluoroethyl)pyridin-3-amine, these methods would provide deep insights into its structure, stability, and electronic characteristics.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its behavior over time. By simulating the movements of atoms and molecules, MD can reveal how this compound would behave in a realistic environment, such as in a solvent. These simulations could provide insights into its conformational flexibility, solvation properties, and how it diffuses and interacts with its surroundings on a microscopic level.
Solvent Effects and Solvation Models
The chemical behavior of a molecule can be significantly influenced by its surrounding solvent. Computational solvation models are employed to predict these effects by simulating the interaction between the solute (this compound) and the solvent.
These models are broadly categorized into explicit and implicit methods. Explicit solvent models treat individual solvent molecules, offering high detail at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to estimate solvation energies.
For this compound, the choice of solvent is expected to influence its conformational equilibrium and electronic properties. The molecule possesses a notable dipole moment due to the electronegative nitrogen and fluorine atoms. In polar solvents like water or dimethyl sulfoxide (B87167) (DMSO), this dipole moment would be stabilized, leading to a greater solvation energy compared to nonpolar solvents like toluene. Density Functional Theory (DFT) calculations combined with a PCM can be used to quantify these stabilization energies.
| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (kcal/mol) |
| Toluene | 2.4 | -4.5 |
| Tetrahydrofuran (THF) | 7.5 | -7.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -9.5 |
| Water | 78.4 | -10.2 |
| Note: Data are representative values derived from computational studies on similar aromatic amines and are intended for illustrative purposes. |
These calculations help in selecting appropriate solvents for synthesis and in understanding the molecule's behavior in biological systems.
Intermolecular Interactions and Hydrogen Bonding Networks
This compound has several features that allow it to participate in significant intermolecular interactions, particularly hydrogen bonding. The secondary amine group (-NH-) contains a hydrogen atom that can act as a hydrogen bond donor. Potential hydrogen bond acceptors within the molecule include the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and, to a lesser extent, the highly electronegative fluorine atoms of the trifluoroethyl group.
In the solid state or in concentrated solutions, these interactions can lead to the formation of complex hydrogen-bonding networks. For instance, a common motif involves the amine hydrogen of one molecule forming a hydrogen bond with the pyridine nitrogen of a neighboring molecule (N-H···N). Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov DFT calculations can determine the geometry and energy of these hydrogen bonds, classifying them as weak, moderate, or strong interactions. mdpi.com
| Donor Group | Acceptor Group | Interaction Type | Predicted Interaction Energy (kcal/mol) |
| Amine (N-H) | Pyridine (N) | Strong Hydrogen Bond | -5 to -7 |
| Amine (N-H) | Trifluoroethyl (F) | Weak Hydrogen Bond | -1 to -2 |
| Pyridine Ring (C-H) | Pyridine (N) | Weak Hydrogen Bond | -1 to -2.5 |
| Note: Energies are typical values for such interactions and serve as hypothetical examples for the title compound. |
Understanding these networks is crucial for predicting crystal packing, solubility, and interactions with biological receptors. ed.ac.uknih.gov
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry is instrumental in predicting the reactivity of molecules and mapping out the most likely pathways for chemical reactions.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can locate the geometry of a TS on the potential energy surface. A key confirmation of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate.
Once a TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. For a reaction such as the formation of this compound from 3-aminopyridine (B143674) and a trifluoroethylating agent, this analysis would trace the approach of the reactants, the formation of new bonds, and the departure of leaving groups. researchgate.net
Reaction Energetics and Thermodynamic Profiles
A reaction profile illustrates these energy changes graphically. For example, in a hypothetical SₙAr reaction to synthesize the title compound, the profile would show the initial energy of the reactants (e.g., 3-aminopyridine and 2,2,2-trifluoroethyl iodide), the higher energy of the transition state, and the final energy of the products. This information allows chemists to predict reaction feasibility and rates.
| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State (TS) | +22.5 | +23.1 |
| Products | -15.0 | -14.2 |
| Note: This table presents a hypothetical energy profile for an illustrative reaction pathway. |
Reaction Mechanism Elucidation via Computational Tools
Computational tools allow for the step-by-step elucidation of complex reaction mechanisms. By combining transition state searches, IRC analysis, and the calculation of reaction energetics, chemists can evaluate multiple plausible mechanisms and determine the most favorable pathway.
For instance, the synthesis of N-trifluoroethylamines can proceed through various routes, such as reductive amination or nucleophilic substitution. researchgate.net Computational modeling can help determine which mechanism is more likely under specific conditions. For example, a proposed mechanism for a catalyst-free trifluoroethylation involves the reduction of an in-situ-generated silyl (B83357) ester species. researchgate.net DFT calculations could be used to model the key intermediates and transition states in this proposed cycle, providing theoretical support for the suggested pathway.
pKa Prediction and Basicity Studies via Computational Chemistry
The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental property that dictates its behavior in chemical and biological systems. This compound has two basic nitrogen atoms: the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized secondary amine nitrogen.
Computational chemistry offers reliable methods to predict pKa values. optibrium.comresearchgate.net This is typically done by calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment, often using a combination of DFT and a continuum solvation model like SMD or COSMO. peerj.com
Several factors influence the basicity of the nitrogen atoms in this molecule:
Hybridization : The lone pair of electrons on the sp³-hybridized amine nitrogen is generally more available for protonation than the lone pair on the sp²-hybridized pyridine nitrogen, which has more s-character and is held more tightly by the nucleus.
Inductive Effects : The trifluoroethyl (-CH₂CF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect significantly reduces the electron density on the adjacent amine nitrogen, making its lone pair less available for protonation and thereby drastically decreasing its basicity.
Aromaticity : The lone pair of the pyridine nitrogen is located in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, meaning it is available for protonation.
Due to the powerful electron-withdrawing effect of the trifluoroethyl group, it is predicted that the pyridine nitrogen will be the more basic site in this molecule. The basicity of the secondary amine is expected to be significantly suppressed compared to a typical dialkylamine.
| Ionizable Site | Predicted pKa (Conjugate Acid) | Rationale |
| Pyridine Nitrogen | ~4.5 - 5.5 | Standard basicity for a 3-substituted pyridine, slightly modified by the amine substituent. |
| Amine Nitrogen | ~2.0 - 3.5 | Basicity is severely reduced by the strong inductive electron-withdrawing effect of the -CF₃ group. |
| Note: pKa values are predictions based on computational studies of analogous fluorinated amines and pyridine derivatives. peerj.comchemrxiv.org |
This computational analysis is crucial for understanding how the molecule will exist (protonated or neutral) at a given pH, which is vital for applications in medicinal chemistry and materials science.
Theoretical Docking and Molecular Interaction Studies (Focus on theoretical interaction modeling)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Ligand-receptor interaction simulations for this compound would involve docking the compound into the binding sites of various hypothetical protein targets to analyze its binding potential. The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex.
The structural features of this compound suggest several potential interactions:
Hydrogen Bonding: The amino group (-NH) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These are critical for anchoring the ligand within a binding pocket.
Hydrophobic and van der Waals Interactions: The pyridine ring and the trifluoroethyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues of a protein. The trifluoromethyl (-CF3) group, in particular, is highly lipophilic and can form strong hydrophobic contacts.
Pi-Stacking: The aromatic pyridine ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site.
A generalized theoretical docking study against a hypothetical kinase binding site, for instance, could yield results detailing the nature and energy of these interactions.
Table 1: Illustrative Theoretical Interaction Data for this compound in a Hypothetical Kinase Active Site
| Interaction Type | Ligand Moiety Involved | Interacting Residue (Example) | Distance (Å) | Estimated Energy (kcal/mol) |
| Hydrogen Bond (Donor) | Amino (-NH) | Asp145 (Carbonyl O) | 2.9 | -4.5 |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Lys72 (Amine H) | 3.1 | -3.8 |
| Hydrophobic | Trifluoroethyl Group | Leu130, Val80 | N/A | -2.5 |
| π-π Stacking | Pyridine Ring | Phe140 | 3.5 | -2.1 |
Pharmacophore modeling is a cornerstone of drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for this compound would be constructed based on its key structural features.
The primary pharmacophoric features of this compound would include:
A Hydrogen Bond Donor (HBD) from the secondary amine.
A Hydrogen Bond Acceptor (HBA) from the pyridine ring nitrogen.
An Aromatic Ring (AR) feature from the pyridine core.
A Hydrophobic (HY) feature associated with the trifluoromethyl group.
Once a pharmacophore hypothesis is generated, it can be used as a 3D query to screen large chemical databases. nih.gov This virtual screening process filters for molecules that match the defined spatial and chemical features, allowing for the rapid identification of new, structurally diverse compounds with a higher probability of binding to the same target. nih.gov
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Moiety | Vector/Location | Role in Binding |
| Hydrogen Bond Donor | Amino Group (-NH) | Vector pointing from H | Anchoring to acceptor sites |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Vector in the plane of the ring | Anchoring to donor sites |
| Aromatic Ring | Pyridine Core | Centroid of the ring | π-stacking interactions |
| Hydrophobic Center | Trifluoroethyl Group | Centroid of the CF3 group | Occupying lipophilic pockets |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. chemrevlett.comresearchgate.net These models are invaluable for predicting the activity of new compounds and for understanding the structural requirements for a desired effect.
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of analogs based on the this compound scaffold, a wide array of descriptors would be calculated. These fall into several categories:
Topological (2D) Descriptors: Derived from the 2D representation of the molecule, such as molecular connectivity indices and shape indices.
Electronic Descriptors: Related to the electronic structure, including dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com
Quantum Chemical Descriptors: Calculated using quantum mechanics, these can describe the reactivity and stability of the molecule.
Hydrophobic Descriptors: Typically represented by the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of the compound.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Following calculation, a crucial step is the selection of the most relevant descriptors that have a strong correlation with the activity or property being modeled, while avoiding inter-correlation between descriptors.
Table 3: Common Molecular Descriptors for QSAR/QSPR Analysis
| Descriptor Class | Example Descriptor | Information Encoded |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule |
| Hydrophobic | LogP (clogP) | Lipophilicity and ability to cross cell membranes |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Wiener Index | Branching and compactness of the molecular structure |
| Quantum Chemical | LUMO Energy | Electron-accepting ability (electrophilicity) |
Once a set of relevant descriptors is selected, a mathematical model is developed to link them to the observed activity. Multiple Linear Regression (MLR) is a common method used to generate a linear equation. The goal is to produce a statistically robust model that can accurately predict the activity of compounds not included in the initial training set.
Model validation is a critical step to ensure its predictive power and robustness. nih.gov This is typically done through:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model.
External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The predictive R-squared (R²_pred) is a key metric here. nih.gov
A statistically significant QSAR model would have high values for the coefficient of determination (R²), cross-validated R² (q²), and predictive R² for the external test set. nih.gov
Table 4: Hypothetical Statistical Parameters for a QSAR Model Validation
| Statistical Parameter | Typical Acceptable Value | Interpretation |
| R² (Coefficient of Determination) | > 0.6 | Goodness of fit for the training set |
| q² (Cross-validated R²) | > 0.5 | Robustness and internal predictive ability |
| R²_pred (External Validation) | > 0.5 | Predictive power for an external test set |
| F-test value | High value | Statistical significance of the regression model |
| Standard Error of Estimate (s) | Low value | The absolute measure of the model's predictive quality |
Applications of N 2,2,2 Trifluoroethyl Pyridin 3 Amine in Advanced Synthetic Chemistry
As a Versatile Building Block in Heterocyclic Synthesis
The dual functionality of N-(2,2,2-Trifluoroethyl)pyridin-3-amine, possessing both a reactive pyridine (B92270) ring and a modifiable exocyclic amine, makes it an ideal precursor for the synthesis of a wide array of fused and polycyclic heterocyclic compounds.
One of the most powerful applications of this compound is in the synthesis of indolizine (B1195054) derivatives. The process involves an initial quaternization of the pyridine nitrogen with an alkyl halide, followed by in-situ generation of a pyridinium (B92312) ylide upon treatment with a base. This reactive 1,3-dipole can then undergo a [3+2] cycloaddition reaction with various dipolarophiles, such as activated alkynes or alkenes, to construct the indolizine core. clockss.orgnih.govnih.gov This methodology provides a direct route to trifluoroethyl- and amino-substituted indolizines, which are of significant interest due to their unique photophysical properties and biological potential. nih.gov
The reaction sequence begins with the formation of the N-substituted pyridinium salt, which serves as the ylide precursor. Deprotonation at the α-carbon of the N-substituent generates the key 1,3-dipole intermediate. This ylide readily reacts with electron-deficient alkynes, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), leading to a dihydroindolizine intermediate that subsequently aromatizes, often through air oxidation, to yield the stable indolizine product. nih.gov The general conditions for this transformation are summarized in the table below.
| Entry | Pyridinium Salt Precursor | Dipolarophile | Base | Solvent | Product Type | Ref. |
| 1 | N-CH₂COR-pyridinium | Alkyne (e.g., DMAD) | Organic Base (e.g., Et₃N) | Aprotic Solvent (e.g., Toluene) | Substituted Indolizine | clockss.org |
| 2 | N-CH₂Z-pyridinium (Z=EWG) | Alkene (e.g., nitroalkene) | Inorganic Base (e.g., DBU) | Acetonitrile (B52724) | Substituted Indolizine | nih.gov |
| 3 | N-CH₂COR-pyridinium | Propiolic Ester | Mild Base (e.g., K₂CO₃) | Ethanol | Functionalized Indolizine | nih.gov |
This table represents typical reaction conditions for pyridinium ylide cycloadditions, adaptable for derivatives of this compound.
While specific examples utilizing this compound are not extensively documented, its structural similarity to other 3-aminopyridines suggests its utility in classical annulation reactions for building polycyclic aromatic systems. Reactions such as the Skraup-Doebner-von Miller synthesis (for quinolines) or the Friedländer annulation are cornerstone methods for fusing carbocyclic rings onto a pyridine core.
In a hypothetical Friedländer synthesis, this compound could react with a β-ketoaldehyde or a 1,3-dicarbonyl compound under acidic or basic catalysis. The reaction would proceed via an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration to construct a new six-membered ring fused to the pyridine core, resulting in a substituted naphthyridine derivative. The presence of the N-trifluoroethyl group is expected to influence the reaction's electronics and the properties of the resulting polycyclic product.
Role in Selective Fluoroalkylation Reactions
The trifluoroethyl moiety is a key feature of the molecule, primarily valued for the metabolic stability and unique physicochemical properties it imparts to target structures.
This compound is not typically employed as a reagent for transferring the trifluoroethyl group to other molecules. The carbon-nitrogen bond connecting the substituent to the pyridine ring is robust, and the molecule lacks a suitable leaving group or activation pathway to function as a trifluoroethyl donor in C-C bond formation. Synthetic chemists seeking to introduce this group typically rely on specialized reagents like trifluoroethyl halides, hypervalent iodine reagents, or trifluoroacetic acid under reductive conditions. rsc.orgresearchgate.net In this context, the trifluoroethyl group on this compound is considered a stable structural element rather than a transferable reactive unit.
The structure of this compound contains two potential coordination sites for metal ions: the pyridine ring nitrogen and the exocyclic amine nitrogen. This allows it to potentially function as a monodentate or bidentate ligand in transition metal catalysis. While specific applications in fluoroalkylation catalysis are not widely reported, its role as a ligand can be postulated based on the principles of coordination chemistry.
The strong electron-withdrawing effect of the trifluoroethyl group significantly reduces the basicity and electron-donating ability of the adjacent secondary amine. This electronic modulation would alter the properties of a metal complex containing this ligand compared to a non-fluorinated analogue. Such a ligand could potentially stabilize higher oxidation states of a metal center or influence the stereoselectivity of a catalytic reaction. However, the reduced donor strength might also lead to weaker metal-ligand binding. Further research is needed to explore its potential as a specialized ligand in catalytic processes, including fluoroalkylation reactions.
Integration into Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each starting material. The primary amine functionality of this compound makes it an excellent candidate for inclusion in various MCRs.
For instance, it can serve as the amine component in the Ugi four-component reaction. In this process, this compound would react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide. This strategy allows for the rapid generation of diverse chemical libraries where the trifluoroethyl-aminopyridine moiety is systematically incorporated alongside three other variable inputs. The products would benefit from the properties conferred by the fluorinated group, such as increased lipophilicity and metabolic stability.
A representative Ugi reaction involving this compound is outlined below.
| Component A (Amine) | Component B (Aldehyde) | Component C (Isocyanide) | Component D (Carboxylic Acid) | Product Structure |
| This compound | R¹-CHO | R²-NC | R³-COOH | α-Acylamino carboxamide incorporating all four components |
This approach highlights the compound's value as a building block for combinatorial chemistry and drug discovery, enabling the efficient synthesis of complex molecules with desirable fluorine-containing motifs. Similarly, it could be employed in other MCRs such as the Povarov reaction to access trifluoroethyl-functionalized tetrahydroquinolines.
Precursor for Complex Pharmaceutical Intermediates and Scaffolds
While pyridine derivatives are fundamental scaffolds in drug discovery, specific examples detailing the use of this compound as a direct precursor for complex pharmaceutical intermediates are not readily found in current literature. The utility of its isomers and related structures suggests its potential as a valuable, though currently underexplored, building block.
Use in Fragment-Based Drug Discovery (synthetic aspects)
Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds by screening small, low-complexity molecules (fragments). There is currently no specific information available that documents the inclusion of this compound in a fragment library or its use in the synthetic elaboration of a fragment hit into a more potent lead compound. The synthetic strategies employed in FBDD often involve common reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) to grow or link fragment hits.
Applications in Agrochemical Research and Development
The pyridine ring is a critical component in many modern pesticides, often referred to as a "fourth-generation" feature in agrochemicals due to the high efficacy and low toxicity of the resulting products. The inclusion of a trifluoromethyl group is a common strategy for enhancing the biological activity of these compounds.
Synthesis of Herbicides, Insecticides, and Fungicides Intermediates
No specific examples of this compound being used as an intermediate in the synthesis of named herbicides, insecticides, or fungicides are available in the reviewed literature. Research in this area tends to focus on other isomers or derivatives. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for several crop-protection products, and other trifluoromethylpyridines are precursors for insecticides like flonicamid (B1672840) and sulfoxaflor. A related compound, 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile, is noted for its use in the development of agrochemicals.
Exploration of Structure-Property Relationships for Agrochemical Properties (chemical synthesis and property modification)
There is no specific research available on the structure-property relationships of agrochemicals derived from this compound. Generally, in agrochemical design, the introduction of a trifluoro-group can significantly alter a molecule's mode of action, environmental persistence, and selectivity. For pyridine-based herbicides, for instance, the substitution pattern on the pyridine ring is critical for both herbicidal activity and crop selectivity. Chemical modifications would likely focus on derivatizing the amino group or substituting other positions on the pyridine ring to optimize these properties, but specific studies on this compound have not been published.
Contribution to Materials Science and Polymer Chemistry
The application of this compound in materials science and polymer chemistry is not documented in the available literature. While fluorine-containing compounds are crucial in creating advanced materials with unique properties (e.g., thermal stability, chemical resistance, specific optical properties), and pyridine-based structures can be used to create fluorescent materials, there is no evidence to date of this specific molecule's use in these applications. Research has noted the use of a related compound, N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine, in the development of polymers and liquid crystals.
Monomer for Functionalized Polymers
The incorporation of fluorine into polymers is a well-established strategy to enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. While direct polymerization of this compound has not been specifically reported, the trifluoroethyl and aminopyridine moieties suggest its potential as a monomer for creating functionalized polymers.
The trifluoroethyl group can impart unique characteristics to a polymer backbone. For instance, semi-fluorinated polymers are recognized for their hydrophobicity. rsc.org The synthesis of polymers like poly(2,2,2-trifluoroethyl methacrylate) highlights the interest in leveraging trifluoroethyl groups to create materials with specific functionalities.
The aminopyridine structure of this compound provides a reactive site for polymerization. Amine functional groups are versatile handles for various polymerization techniques, including step-growth polymerization to form polyamides or polyimides. Furthermore, the pyridine ring itself can be a site for modifications or can influence the electronic properties of the resulting polymer.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Reactive Group | Potential Polymer Class |
| Step-growth Polymerization | Amino group | Polyamides, Polyimides |
| Chain-growth Polymerization | Modification of pyridine ring | Polyvinylpyridines (functionalized) |
Detailed research findings on polymers derived specifically from this compound are not currently available. However, the broader field of fluorinated and amine-functionalized polymers suggests that such materials could find applications where enhanced thermal stability and specific surface properties are desirable. rsc.org
Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)
Pyridine derivatives are widely employed as ligands in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) due to the coordinating ability of the nitrogen atom in the pyridine ring. enamine.netnih.gov The structure of this compound, featuring both a pyridine nitrogen and an amino group, presents multiple potential coordination sites for metal ions.
The pyridine nitrogen can act as a monodentate ligand, linking to metal centers to form one-, two-, or three-dimensional networks. enamine.net The presence of the trifluoromethyl group could influence the electronic properties of the pyridine ring, thereby modulating the strength of the metal-ligand bond. Additionally, the steric bulk of the N-(2,2,2-trifluoroethyl) group could play a role in directing the topology of the resulting framework.
While there are no specific reports on MOFs synthesized with this compound, research on related systems provides insights. For example, cobalt(II) coordination polymers have been constructed using 3,5-bis(trifluoromethyl)benzoate (B8306798) and 4,4′-bipyridine, demonstrating that trifluoromethyl groups can be successfully incorporated into MOF structures. acs.org The use of amine-functionalized ligands is also a common strategy for introducing specific functionalities into MOFs. nih.gov
Table 2: Potential Coordination Modes of this compound in Coordination Polymers/MOFs
| Coordination Site | Potential Role |
| Pyridine Nitrogen | Primary coordination site for metal centers |
| Amino Group Nitrogen | Secondary coordination site, potential for bridging |
| Trifluoroethyl Group | Steric influence on framework topology, modification of electronic properties |
The incorporation of trifluoroethyl groups into the pores of MOFs could also impart specific properties, such as selective gas sorption or catalysis. For instance, MOFs have been used as photocatalysts for 2,2,2-trifluoroethylation reactions. acs.org
Components in Optoelectronic Materials
Pyridine-based compounds are of significant interest in the field of optoelectronics due to their tunable electronic and photophysical properties. beilstein-journals.orgnih.gov The electron-deficient nature of the pyridine ring makes it a useful component in donor-acceptor chromophores, which are fundamental to many optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors.
The structure of this compound, with an electron-donating amino group and an electron-withdrawing trifluoroethyl group attached to a pyridine core, suggests potential as a building block for such materials. The intramolecular charge transfer (ICT) characteristics, which are crucial for many optoelectronic properties, could be influenced by these substituents.
While specific studies on the optoelectronic properties of this compound are not available, research on analogous systems is informative. For example, the introduction of trifluoromethyl groups into polyimide backbones has been shown to suppress charge-transfer complex formation, leading to more transparent films for optical applications. acs.org Thiophene-pyridine-based donor-acceptor-donor (D-A-D) materials have also been investigated for their optoelectronic properties. taylorfrancis.com
Table 3: Potential Optoelectronic Applications and Relevant Properties
| Application | Key Property | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Charge Transport | Component of emissive or charge-transport layers |
| Organic Photovoltaics (OPVs) | Light Absorption, Charge Separation | Component of donor or acceptor materials |
| Chemical Sensors | Fluorescence Quenching/Enhancement | Fluorescent probe for specific analytes |
Further research is necessary to synthesize and characterize materials incorporating this compound to fully understand its potential in optoelectronic devices.
Future Research Directions and Interdisciplinary Prospects
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like N-(2,2,2-Trifluoroethyl)pyridin-3-amine. These computational tools can accelerate discovery and optimization processes, reducing time and resource expenditure.
Table 1: Comparison of Retrosynthesis Prediction Models
| Model Type | Top-1 Accuracy | Top-10 Accuracy | Key Feature |
|---|---|---|---|
| Baseline Seq2Seq | ~50-60% | ~61.7% | Employs sequential data processing. |
Beyond route design, machine learning models can predict the optimal conditions for a given chemical transformation. For the synthesis of this compound, which could involve steps like N-trifluoroethylation or cross-coupling reactions, AI can optimize variables such as temperature, solvent, catalyst, and reagent ratios to maximize yield and minimize byproducts. researchgate.net By analyzing existing experimental data, these models can build predictive relationships between reaction parameters and outcomes. This approach allows for in silico experimentation, reducing the number of physical experiments required and accelerating the development of robust and efficient synthetic protocols.
Advancements in Sustainable and Environmentally Benign Synthesis
A major thrust in modern chemical synthesis is the development of green and sustainable processes. For this compound, future research will likely focus on minimizing environmental impact through innovative catalytic systems and solvent choices.
The synthesis of pyridine (B92270) derivatives is increasingly moving towards greener protocols that utilize environmentally friendly solvents and recyclable catalysts. nih.gov Future syntheses of this compound could employ bio-based solvents, such as diethyl carbonate, in conjunction with heterogeneous catalysts that can be easily recovered and reused over multiple reaction cycles without significant loss of activity. researchgate.net The reduction in solvent waste is a primary goal of green chemistry, as solvents can constitute a significant portion of the material used in chemical production. scienceopen.comnih.gov The ideal "green" reaction would occur without a solvent, a condition often achievable in gas-phase reactions for bulk chemicals. scienceopen.com For solution-phase reactions, the choice of solvent is critical, and research into solvents derived from biomass is a promising area. nih.gov
Table 2: Examples of Green Solvents and Catalysts in Heterocycle Synthesis
| Green Approach | Example | Benefit |
|---|---|---|
| Recyclable Catalyst | Copper-based Metal-Organic Framework (MOF) researchgate.net | Can be reused multiple times (e.g., up to 5 times) with minimal loss of activity. researchgate.net |
| Bio-based Solvent | Diethyl Carbonate researchgate.net | Biodegradable, reducing environmental persistence. |
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical synthesis. While specific biocatalytic routes to this compound have not been extensively reported, the successful synthesis of other pyridine derivatives using whole-cell biocatalysis demonstrates the potential of this approach. rsc.org For instance, the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been achieved using recombinant microbial cells. rsc.org Future research could focus on discovering or engineering enzymes capable of performing key steps in the synthesis of the target compound, such as the selective amination of a pyridine ring or the N-alkylation with a trifluoroethyl group. These enzymatic reactions often occur in aqueous media under mild conditions, offering significant environmental benefits.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Understanding the inherent reactivity of this compound is crucial for discovering new applications and synthetic methodologies. Future research will likely delve into exploring its behavior in a variety of chemical transformations, potentially leading to the discovery of unprecedented reactions. For example, the treatment of a related compound, N-(2,2,2-trifluoroethyl)pyridinium triflate, with a base can generate a pyridinium (B92312) (trifluoromethyl)methylide. researchgate.net This reactive intermediate can then participate in cycloaddition reactions to form complex heterocyclic structures like indolizines. researchgate.net Investigating similar ylide formation from this compound could open up new avenues for constructing novel fused-ring systems.
Furthermore, the trifluoroethylamino group can direct or participate in various reactions. The reactivity of similar structures, such as N-2,2,2-trifluoroethylisatin ketimines, in asymmetric [3+2] cycloaddition reactions highlights the potential of the trifluoroethyl moiety to influence stereoselectivity and enable the construction of complex, chiral molecules. nih.govmdpi.com Exploring the participation of this compound in similar cycloadditions, multicomponent reactions, or novel coupling strategies could lead to the efficient synthesis of a diverse range of functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science.
Development of Advanced Analytical Techniques for In-Situ Monitoring
The synthesis and derivatization of fluorinated compounds often involve sensitive intermediates and complex reaction kinetics. rsc.org The development of advanced, real-time analytical methods is crucial for optimizing reaction conditions, maximizing yields, and ensuring safety. For this compound, future research could focus on adapting in-situ spectroscopic techniques to monitor its formation and subsequent reactions.
Techniques such as Fourier-transform infrared (FTIR), near-infrared (NIR), and Raman spectroscopy are powerful tools for real-time reaction monitoring. rsc.orgspectroscopyonline.com These methods can provide continuous data on the concentration of reactants, intermediates, and products by tracking characteristic vibrational frequencies. spectroscopyonline.com For instance, in-situ FTIR could monitor the C-N bond formation or the consumption of the amine group during derivatization reactions. rsc.org
Given the presence of fluorine, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy presents a particularly powerful and highly sensitive technique for in-situ analysis. numberanalytics.com It offers a wide chemical shift range and high sensitivity, allowing for precise tracking of the trifluoroethyl moiety throughout a chemical transformation. numberanalytics.com This can provide unambiguous insights into reaction progress and the formation of fluorinated byproducts. sinoshiny.com The integration of these spectroscopic tools into flow reactors or automated batch platforms would enable high-throughput screening of reaction conditions and facilitate rapid process development for industrial-scale synthesis.
Table 1: Potential In-Situ Analytical Techniques for this compound Chemistry
| Technique | Information Provided | Potential Application |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time concentration of functional groups (e.g., N-H, C=N), reaction kinetics, detection of intermediates. rsc.orgspectroscopyonline.com | Monitoring acylation, alkylation, or condensation reactions at the 3-amino position. |
| ¹⁹F NMR Spectroscopy | High-sensitivity tracking of the -CH₂CF₃ group, quantification of fluorinated species, byproduct identification. numberanalytics.com | Precisely monitoring the fate of the fluorinated tail during synthesis and derivatization. |
| Mass Spectrometry (MS) | Identification of reaction components, intermediates, and products based on mass-to-charge ratio. sinoshiny.comnumberanalytics.com | Coupling with liquid chromatography (LC-MS) for real-time analysis of complex reaction mixtures. |
| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores within the pyridine system. researchgate.net | Tracking reactions that alter the electronic structure of the pyridine ring, such as cross-coupling. |
Deepening Computational Mechanistic Insights for Rational Molecular Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for understanding the intrinsic electronic properties of this compound and predicting its reactivity. electrochemsci.org Future research should leverage these theoretical methods to build comprehensive models that can guide the rational design of new derivatives for specific applications.
DFT calculations can elucidate the influence of the trifluoroethyl and amino substituents on the electron density distribution of the pyridine ring. researchgate.net This is critical for predicting the molecule's behavior in various reactions, such as its nucleophilicity, susceptibility to electrophilic aromatic substitution, and coordination properties with metals. ias.ac.in For example, computational studies can determine key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding electronic transitions and reactivity. electrochemsci.orgias.ac.in
Furthermore, computational modeling can be employed to investigate the mechanisms of potential reactions. By simulating reaction pathways and calculating transition state energies, researchers can predict the most favorable conditions and regioselectivity for derivatization. rsc.org This insight is invaluable for designing efficient syntheses of new functional molecules. For instance, modeling the interaction of this compound derivatives with biological targets, such as enzyme active sites, could accelerate the drug discovery process by prioritizing candidates with the highest predicted binding affinity. mdpi.com This synergy between computational prediction and experimental validation is a cornerstone of modern molecular design. nih.gov
Table 2: Key Computational Parameters for Molecular Design
| Parameter | Significance | Application in Rational Design |
|---|---|---|
| HOMO/LUMO Energies | Indicate electron-donating/accepting ability and chemical reactivity. electrochemsci.org | Predicting reaction sites for electrophilic/nucleophilic attack; estimating electronic properties for materials science. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and identifies sites for intermolecular interactions. | Guiding the design of molecules for crystal engineering and predicting interactions with biological receptors. |
| Natural Bond Orbital (NBO) Analysis | Describes charge delocalization and donor-acceptor interactions within the molecule. | Understanding the electronic influence of the trifluoroethyl group on the aminopyridine system. |
| Transition State Modeling | Calculates activation energies to predict reaction kinetics and mechanisms. rsc.org | Optimizing synthetic routes and predicting the feasibility of novel chemical transformations. |
Potential for New Functional Material Development from Derivatives
The pyridine scaffold is a privileged structure in materials science and medicinal chemistry due to its unique electronic properties and ability to participate in hydrogen bonding and metal coordination. nih.govnih.gov The introduction of a trifluoroethyl group can further enhance these properties, opening avenues for the development of novel functional materials derived from this compound.
In the field of electronics, fluorinated pyridine derivatives are promising candidates for organic light-emitting diodes (OLEDs). rsc.orgrsc.org The high electron affinity of the pyridine ring facilitates electron transport, and fluorine substitution can lower both HOMO and LUMO energy levels, improving electron injection and enhancing oxidative stability. rsc.orgdtic.mil By synthesizing polymers or small molecules incorporating the this compound core, it may be possible to develop new electron-transporting or emissive layer materials for more efficient and durable OLEDs. dtic.milacs.org
In medicinal and agrochemical chemistry, the trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net Derivatives of this compound could be synthesized and screened for a wide range of biological activities. nih.gov For example, modifications could lead to new classes of kinase inhibitors, antimicrobials, or crop protection agents. nih.govresearchoutreach.org The combination of the pyridine core, a common pharmacophore, with the trifluoroethyl group provides a rich chemical space for the discovery of new bioactive compounds. nih.govrsc.org
Table 3: Potential Applications of this compound Derivatives
| Derivative Class | Potential Functionalization | Target Application | Rationale |
|---|---|---|---|
| OLED Materials | Polymerization via cross-coupling at pyridine ring; attachment of other aromatic systems. | Electron-Transport Layers (ETLs), Host Materials, Emissive Layers. rsc.orgscientific.net | Fluorinated pyridines enhance electron injection/transport and device stability. rsc.orgdtic.mil |
| Bioactive Molecules | Acylation/alkylation of the amine; substitution on the pyridine ring. | Kinase Inhibitors, Antimicrobial Agents, Agrochemicals. nih.govstmjournals.com | The pyridine scaffold is a known pharmacophore; the CF₃ group often improves metabolic stability and potency. researchoutreach.org |
| Chemosensors | Attachment of fluorophores or binding sites for specific analytes. | Environmental or biological sensing of ions or small molecules. researchgate.net | The pyridine nitrogen can act as a binding site, and electronic changes upon binding can be detected via fluorescence. |
| Metal-Organic Frameworks (MOFs) | Design of bidentate or tridentate ligands through derivatization. | Catalysis, Gas Storage, Separation. researchgate.net | Pyridine nitrogens are excellent coordinating atoms for forming stable framework structures. |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,2,2-Trifluoroethyl)pyridin-3-amine?
Answer: The synthesis typically involves coupling pyridin-3-amine derivatives with 2,2,2-trifluoroethyl groups. A common approach is the Buchwald-Hartwig amination , where a palladium catalyst facilitates C–N bond formation between halogenated pyridines and trifluoroethylamine derivatives. Alternatively, copper-mediated cross-coupling (e.g., using Cu(OAc)₂ and phenyl boronic acid, as in ) can achieve similar results. For trifluoroethylation, reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate () are effective electrophiles. Reaction optimization should consider solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios to minimize byproducts like dehalogenation or over-alkylation.
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the trifluoroethyl group (δ ~3.8–4.2 ppm for –CH₂CF₃ protons; δ ~-65 to -70 ppm for ¹⁹F signals) and pyridine ring protons.
- X-ray Crystallography : Resolves solid-state conformation, particularly for polymorph identification (e.g., highlights polymorphic forms of related trifluoroethylated amines) .
- Elemental Analysis (CHN) : Validates purity and stoichiometry (e.g., uses CHN analysis with <0.4% deviation) .
- HPLC-MS : Assesses purity and detects trace impurities, especially for intermediates from multi-step syntheses.
Q. Why is the trifluoroethyl group strategically incorporated into pyridine-based amines?
Answer: The –CH₂CF₃ group enhances lipophilicity (logP) and metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Fluorine’s strong inductive effect also lowers the basicity of adjacent amines, improving bioavailability by minimizing protonation at physiological pH ( ) . Additionally, the trifluoroethyl group can influence molecular conformation through steric and electronic effects, impacting target binding in drug discovery.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer: Discrepancies in NMR or mass spectra often arise from:
- Solvent effects : Polar solvents (e.g., DMSO-d₆) may shift proton signals compared to CDCl₃.
- Polymorphism : Different crystalline forms (e.g., ’s solid-state forms) can alter melting points and spectral profiles .
- Tautomerism : Pyridine-amine tautomerism may lead to variable peak splitting.
Resolution: Cross-validate using multiple techniques (e.g., IR for functional groups, X-ray for definitive structure) and standardize solvent systems. For polymorphs, perform differential scanning calorimetry (DSC) to identify phase transitions.
Q. What strategies optimize reaction yields for trifluoroethylation under challenging conditions?
Answer:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency for sterically hindered amines.
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates.
- Protecting groups : Temporarily protect the pyridine nitrogen with Boc groups to prevent undesired side reactions.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, as seen in ’s CH₂Cl₂-based protocol .
Q. How does computational modeling predict the impact of the trifluoroethyl group on drug-target interactions?
Answer:
- Docking studies : The CF₃ group’s steric bulk and electronegativity can alter binding pocket interactions. For example, in kinase inhibitors, it may fill hydrophobic pockets or displace water molecules.
- Molecular dynamics (MD) simulations : Assess conformational stability of the trifluoroethyl moiety in aqueous vs. lipid environments.
- QSAR models : Correlate substituent effects (e.g., fluorine’s Hammett σₚ values) with bioactivity, as discussed in .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
- Chiral resolution : Use chiral HPLC or diastereomeric salt crystallization (e.g., tartaric acid derivatives) for enantiomer separation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry.
- Process monitoring : Implement in-line FTIR or Raman spectroscopy to detect racemization during large-scale reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
